PGlu-3-methyl-His-Pro-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4.C2HF3O2/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25;3-2(4,5)1(6)7/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26);(H,6,7)/t11-,12-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHROLUALQYBURQ-QKWXXBCPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PGlu-3-methyl-His-Pro-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGlu-3-methyl-His-Pro-NH2, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), exhibits enhanced potency and a distinct pharmacological profile. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with TRH receptors, subsequent downstream signaling cascades, and resulting physiological effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development applications.
Introduction
PGlu-3-methyl-His-Pro-NH2, also known as 3-methyl-TRH (Me-TRH), is a structurally modified analog of Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2). The methylation at the 3-position of the histidine residue confers increased metabolic stability and enhanced biological activity compared to the native peptide.[1][2] This analog has garnered significant interest for its potent effects on the central nervous system (CNS) and the endocrine system.[3][4] Its primary mechanism of action involves high-affinity binding to and activation of TRH receptors, leading to a cascade of intracellular events.[3]
Interaction with TRH Receptors
The initial and most critical step in the mechanism of action of PGlu-3-methyl-His-Pro-NH2 is its binding to TRH receptors. These receptors are G protein-coupled receptors (GPCRs) found in high concentrations in the pituitary gland and various regions of the brain.
Binding Affinity
PGlu-3-methyl-His-Pro-NH2 demonstrates a high affinity for TRH receptors in the CNS. Studies using radiolabeled 3-methyl-TRH (³H-MeTRH) have characterized its binding properties in brain tissue.
Table 1: Binding Affinity of ³H-(3-MeHis²)-TRH to Rat Brain Membranes
| Parameter | Value | Tissue |
| K_d (dissociation constant) | 3.7 ± 0.4 nM | Brain membranes |
| B_max (receptor density) | 24.6 ± 2.2 fmol/mg protein | Brain membranes |
| Data from Bhargava HN, et al. (1989). |
It is important to note that while this analog shows high affinity, direct comparative studies with TRH under identical experimental conditions are crucial for a precise understanding of its receptor binding profile. One study comparing TRH with a different analog, di-methyl proline-TRH (RX77368), in a pituitary cell line, found that TRH had a higher affinity (Kd of 16 nM) than the analog (Kd of 144 nM), suggesting that the specific nature and position of the methyl group are critical determinants of receptor affinity.
Downstream Signaling Pathways
Upon binding of PGlu-3-methyl-His-Pro-NH2 to the TRH receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. The TRH receptor primarily couples to the Gq/11 class of G proteins.
The Canonical Gq/11-PLC-IP₃-DAG Pathway
The activation of the TRH receptor by PGlu-3-methyl-His-Pro-NH2 initiates the canonical Gq/11 signaling cascade:
-
G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including the synthesis and release of hormones like TSH and prolactin from the pituitary gland.
Figure 1: Signaling pathway of PGlu-3-methyl-His-Pro-NH2 via the TRH receptor.
Physiological Effects
The activation of TRH receptors by PGlu-3-methyl-His-Pro-NH2 leads to a range of potent physiological effects, often exceeding those of native TRH.
Endocrine Effects
PGlu-3-methyl-His-Pro-NH2 is a potent secretagogue for anterior pituitary hormones. It stimulates the release of Thyroid-Stimulating Hormone (TSH) and is also reported to be more potent in releasing growth hormone compared to TRH.
Table 2: Effect of PGlu-3-methyl-His-Pro-NH2 on TSH Release in Rats
| Compound | Administration Route | Dose | TSH Serum Concentration (ng/mL) | Time Point |
| PGlu-3-methyl-His-Pro-NH2 | Topical | 5 mg/mL | 22.9 (from 0.32) | 30 min |
| PGlu-3-methyl-His-Pro-NH2 + Enhancers | Topical | 5 mg/mL | 48.4 | 30 min |
| Enhancers: 3% Cineole and 47% Ethanol. Data from Magnusson BM, et al. (2001) as cited by MedChemExpress. |
Central Nervous System Effects
PGlu-3-methyl-His-Pro-NH2 exhibits significant effects on the central nervous system. It is approximately 10 times more potent than TRH in inducing shaking movements in rats, a characteristic behavioral effect of TRH receptor activation in the brain. Furthermore, it has pronounced cerebrovascular effects, causing a significant increase in cerebral blood flow.
Table 3: Cerebrovascular Effects of PGlu-3-methyl-His-Pro-NH2 in Rats
| Compound | Administration Route | Dose | Increase in Cerebral Blood Flow (%) |
| PGlu-3-methyl-His-Pro-NH2 | Intravenous (i.v.) | 300 µg/kg | 80 |
| TRH | Intravenous (i.v.) | 300 µg/kg | 62 |
| Data from Koskinen LO, et al. (2000). |
The mechanism behind the hyperactivity induced by TRH and its analogs is thought to involve the enhancement of dopamine release from nerve terminals in the nucleus accumbens.
Experimental Protocols
Radioligand Binding Assay for TRH Receptor
This protocol is a generalized procedure based on methodologies described for TRH receptor binding assays.
Figure 2: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a fixed concentration of ³H-(3-MeHis²)-TRH. For competition assays, increasing concentrations of unlabeled PGlu-3-methyl-His-Pro-NH2 or TRH are included. Non-specific binding is determined in the presence of a saturating concentration of unlabeled TRH.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max).
In Vitro TSH Release Assay
This protocol is a generalized procedure for measuring TSH release from pituitary cells.
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.
-
Stimulation: The cells are washed and then incubated with various concentrations of PGlu-3-methyl-His-Pro-NH2 or TRH for a defined period (e.g., 30 minutes).
-
Sample Collection: The cell culture medium is collected.
-
TSH Measurement: The concentration of TSH in the collected medium is quantified using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The amount of TSH released is plotted against the concentration of the stimulating peptide to generate dose-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Conclusion
PGlu-3-methyl-His-Pro-NH2 exerts its biological effects through a well-defined mechanism of action initiated by high-affinity binding to TRH receptors. This interaction triggers the canonical Gq/11-PLC signaling pathway, leading to the generation of second messengers, intracellular calcium mobilization, and activation of PKC. The downstream consequences include potent endocrine effects, such as the release of TSH, and significant CNS activities, including behavioral changes and increased cerebral blood flow. The enhanced potency of PGlu-3-methyl-His-Pro-NH2 compared to native TRH is likely attributable to a combination of favorable receptor interaction and increased metabolic stability. A thorough understanding of this mechanism is essential for the continued exploration of this and similar TRH analogs for potential therapeutic applications.
References
- 1. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency of the N3im-methyl analog of TRH in the induction of shaking movements in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Synthesis and Purification of PGlu-3-methyl-His-Pro-NH2 (TFA Salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of PGlu-3-methyl-His-Pro-NH2, a TRH-like peptide, presented as its trifluoroacetate (TFA) salt. This document details the chemical methodologies, analytical techniques, and biological context for researchers engaged in peptide chemistry and drug discovery.
Introduction
PGlu-3-methyl-His-Pro-NH2 is a synthetic analog of Thyrotropin-Releasing Hormone (TRH), which has the sequence pGlu-His-Pro-NH2. The methylation at the 3-position of the histidine imidazole ring enhances its binding affinity to TRH receptors and increases its potency in stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland.[1][2][3][4][5] These characteristics make it a valuable tool for neuroendocrine research and a potential therapeutic agent. This guide outlines a robust methodology for its chemical synthesis and purification.
Synthesis of PGlu-3-methyl-His-Pro-NH2
The synthesis of PGlu-3-methyl-His-Pro-NH2 is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support.
Materials and Reagents
| Reagent | Supplier/Grade |
| Rink Amide MBHA Resin | High-loading, 100-200 mesh |
| Fmoc-Pro-OH | Peptide synthesis grade |
| Fmoc-3-methyl-His(Trt)-OH | Peptide synthesis grade |
| Fmoc-Gln(Trt)-OH | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |
| Oxyma Pure | Peptide synthesis grade |
| Piperidine | Anhydrous, for synthesis |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Phenol | Crystal, ACS grade |
| Diethyl ether | Anhydrous |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis is performed on a Rink Amide resin to yield a C-terminal amide upon cleavage.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling Cycles (Pro, 3-methyl-His, Gln):
-
Proline Coupling: Dissolve Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test.
-
3-methyl-Histidine Coupling: Repeat the deprotection and coupling steps with Fmoc-3-methyl-His(Trt)-OH. The trityl (Trt) group protects the imidazole side chain.
-
Glutamine Coupling: Repeat the deprotection and coupling steps with Fmoc-Gln(Trt)-OH. The N-terminal glutamine will be the precursor to the pyroglutamic acid residue.
-
-
N-terminal Fmoc Deprotection:
-
After the final coupling, remove the N-terminal Fmoc group from the glutamine residue using 20% piperidine in DMF.
-
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v). This cocktail is effective for cleaving peptides with acid-labile side-chain protecting groups like Trt.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Synthesis Workflow
Caption: Solid-phase synthesis workflow for PGlu-3-methyl-His-Pro-NH2.
Purification
The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative scale with UV detector |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Lyophilizer | For peptide drying |
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 45% over 40 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).
Characterization
The identity and purity of the synthesized peptide are confirmed by mass spectrometry and can be further characterized by NMR spectroscopy.
Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Mass: The monoisotopic mass of the protonated peptide [M+H]+ is calculated to be approximately 378.19 Da.
-
Fragmentation: Tandem MS (MS/MS) can be used to confirm the peptide sequence. Characteristic fragment ions (b and y ions) would be observed.
| Theoretical Mass Data | |
| Molecular Formula | C17H23N7O3 |
| Monoisotopic Mass | 377.1862 Da |
| [M+H]+ | 378.1935 Da |
| [M+Na]+ | 400.1754 Da |
NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the peptide. The expected chemical shifts are influenced by the neighboring amino acids and the peptide backbone conformation.
| Proton Type | Expected Chemical Shift Range (ppm) |
| Aliphatic (Pro, pGlu) | 1.5 - 4.5 |
| α-CH (Pro, His, pGlu) | 4.0 - 5.0 |
| Imidazole (His) | 7.0 - 8.5 |
| Amide NH | 7.5 - 9.0 |
Biological Activity and Signaling Pathway
PGlu-3-methyl-His-Pro-NH2, like TRH, exerts its biological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq/11 family of G-proteins.
TRH Receptor Signaling
-
Receptor Binding: The peptide binds to the extracellular domain of the TRH-R.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
PLC Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of these downstream effectors leads to the physiological response, such as the synthesis and release of TSH from pituitary cells.
Signaling Pathway Diagram
Caption: TRH receptor signaling pathway.
Conclusion
This guide provides a detailed framework for the successful synthesis, purification, and characterization of PGlu-3-methyl-His-Pro-NH2. The outlined SPPS protocol, coupled with RP-HPLC purification, offers a reliable method for obtaining high-purity peptide for research and development purposes. The provided information on its biological signaling pathway serves to contextualize its function and aid in the design of further studies.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling A-42872 TFA: A Deep Dive into its Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-42872 TFA is a designation for a chemical entity where the active pharmacological ingredient, A-42872, is salified with trifluoroacetic acid (TFA). Extensive searches of public scientific databases and chemical repositories have yielded no specific information regarding a compound with the designation "A-42872." This suggests that "A-42872" is likely an internal, proprietary code used by a research institution or pharmaceutical company, and its chemical structure and biological activity are not publicly disclosed.
This guide, therefore, focuses on the known component of A-42872 TFA: the trifluoroacetate (TFA) counter-ion. Understanding the properties of TFA is crucial for researchers handling any compound formulated as a TFA salt. Trifluoroacetic acid is a powerful tool in drug development and peptide synthesis, frequently used to form stable, soluble salts of basic drug molecules. This document provides a comprehensive overview of the chemical and physical properties of trifluoroacetic acid, offering valuable insights for professionals in the field.
Physicochemical Properties of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (CF₃COOH) is a structurally simple yet potent organofluorine compound. It is a halogenated carboxylic acid, specifically an analog of acetic acid where the three alpha-hydrogens are replaced by fluorine atoms.[1] This substitution has a profound impact on its chemical properties, most notably its acidity.
General and Physical Properties
A summary of the key physical and chemical properties of trifluoroacetic acid is presented in Table 1. TFA is a colorless, fuming liquid with a sharp, pungent odor similar to vinegar.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2]
Table 1: Chemical and Physical Properties of Trifluoroacetic Acid
| Property | Value | References |
| Chemical Formula | C₂HF₃O₂ | [2] |
| Molecular Weight | 114.02 g/mol | |
| Appearance | Colorless, fuming liquid | |
| Odor | Sharp, pungent, vinegar-like | |
| Density | ~1.48 g/cm³ at 20 °C | |
| Melting Point | -15.4 °C | |
| Boiling Point | 72.4 °C | |
| pKa | 0.2 - 0.5 | |
| Water Solubility | Miscible | |
| Solubility in Organic Solvents | Miscible with methanol, ethanol, acetone, ether, benzene, hexane, and carbon tetrachloride. |
Acidity and Stability
The high electronegativity of the three fluorine atoms in the trifluoromethyl group exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion (trifluoroacetate, CF₃COO⁻) that is formed upon deprotonation, making TFA a much stronger acid than acetic acid. Its pKa is generally accepted to be in the range of 0.2 to 0.5, making it over 34,000 times more acidic than acetic acid. This strong acidity is a key reason for its use in forming salts with basic compounds. The trifluoroacetate anion is highly stable due to the strong carbon-fluorine bonds and resonance stabilization.
Role of TFA in Drug Development
In the context of a compound designated as "A-42872 TFA," trifluoroacetic acid serves as a counter-ion to form a salt of the active pharmaceutical ingredient (API), A-42872. This is a common practice in pharmaceutical development for several reasons:
-
Improved Solubility: Many drug candidates are basic compounds with poor water solubility. Forming a salt with a strong acid like TFA can significantly enhance their solubility in aqueous media, which is often crucial for formulation and bioavailability.
-
Enhanced Stability: Salt formation can lead to a more stable solid form of the drug, improving its shelf life and resistance to degradation.
-
Purification: TFA is widely used in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and small molecules. The final product is often isolated as a TFA salt.
-
Handling Properties: Salt forms can have better handling properties, such as improved crystallinity and reduced hygroscopicity, compared to the free base form of the drug.
Experimental Considerations for TFA Salts
When working with a TFA salt like A-42872 TFA, it is important to consider the potential influence of the trifluoroacetate counter-ion on experimental results.
In Vitro Assays
In biological assays, the concentration of the active compound should be calculated based on the molecular weight of the free base (A-42872) and not the entire salt. The presence of TFA in the assay medium can lower the pH, which may affect protein structure and function. Therefore, it is crucial to use appropriate buffering systems to maintain physiological pH.
In Vivo Studies
For animal studies, the potential toxicity of trifluoroacetic acid should be considered, although it is generally used in small quantities as a counter-ion. The acidic nature of TFA means that formulation for injection should be carefully buffered to avoid irritation at the injection site.
Logical Workflow for Handling an Unknown TFA Salt
The following diagram illustrates a logical workflow for a researcher encountering an unknown TFA salt like A-42872 TFA.
Conclusion
While the specific identity and properties of the active moiety "A-42872" remain unknown due to a lack of public information, a thorough understanding of its counter-ion, trifluoroacetic acid, is essential for any researcher working with A-42872 TFA. The strong acidity, stability, and solubility-enhancing characteristics of TFA make it a valuable tool in pharmaceutical sciences. Researchers must, however, remain mindful of the potential effects of the TFA counter-ion in experimental settings and take appropriate measures to mitigate any confounding factors. Future work on A-42872 TFA will be entirely dependent on the disclosure of the chemical structure and biological properties of the "A-42872" component by the originating institution.
References
The Function of pGlu-3-methyl-His-Pro-NH2 as a Potent Thyrotropin-Releasing Hormone Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of pGlu-3-methyl-His-Pro-NH2 (also known as MeTRH), a potent analog of Thyrotropin-Releasing Hormone (TRH). MeTRH exhibits enhanced biological activity and central nervous system (CNS) effects compared to the endogenous TRH peptide. This document summarizes its binding affinity, functional potency, and the underlying signaling mechanisms. Detailed experimental protocols for the characterization of MeTRH and similar analogs are provided, alongside visualizations of key pathways and workflows to facilitate understanding and application in research and drug development.
Introduction
Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a crucial hypothalamic neuropeptide that regulates the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] Beyond its endocrine functions, TRH acts as a neurotransmitter and neuromodulator within the CNS, influencing arousal, motor activity, and autonomic functions.[2][3] However, the therapeutic potential of native TRH is limited by its short biological half-life and poor blood-brain barrier penetration.[1]
This has led to the development of TRH analogs with improved stability and enhanced CNS activity. Among these, pGlu-3-methyl-His-Pro-NH2 (MeTRH) has emerged as a particularly potent analog. The methylation at the 3-position of the histidine residue confers increased resistance to enzymatic degradation and enhances its interaction with TRH receptors.[4] This guide explores the functional characteristics of MeTRH as a TRH analog, providing quantitative data, experimental methodologies, and pathway visualizations to support further research and development.
Quantitative Data Presentation
MeTRH demonstrates a high affinity for TRH receptors, surpassing that of the native TRH peptide in some studies. This enhanced binding translates to greater potency in eliciting downstream physiological effects. The following tables summarize the available quantitative data for MeTRH in comparison to TRH.
| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Homologous Displacement) | Kd | 6.91 ± 4.32 nM | |
| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Kinetic Analysis) | K-1 | 1.98 x 10⁻² min⁻¹ | |
| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Kinetic Analysis) | K+1 | 1.64 x 10⁷ M⁻¹ min⁻¹ | |
| [³H]MeTRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Homologous Displacement) | Bmax | 8.84 ± 2.72 fmol/mg protein | |
| TRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Heterologous Displacement of [³H]MeTRH) | Kd | 1.52 ± 0.12 nM | |
| TRH | Rainbow Trout Hypothalamic Membranes | Radioligand Binding (Heterologous Displacement of [³H]MeTRH) | Bmax | 3.79 ± 0.99 fmol/mg protein |
Table 1: Receptor Binding Affinity of MeTRH and TRH.
| Compound | Effect | Model System | Dose/Concentration | Observed Effect | Reference |
| MeTRH | TSH Release | Male Sprague-Dawley Rats (in vivo) | 5 mg/mL (transdermal with enhancers) | Serum TSH increased from 0.32 ng/mL to 48.4 ng/mL after 30 min | |
| TRH | TSH Release | Male Sprague-Dawley Rats (in vivo) | Not specified (with enhancers) | Serum TSH increased to 43 ng/mL | |
| MeTRH | Cerebral Blood Flow | Animal Model (in vivo) | 300 µg/kg (i.v.) | 80% increase in cerebral blood flow | |
| MeTRH | Cerebral Blood Flow | Animal Model (in vivo) | 625 ng/kg (i.v.) | Increase in cerebral blood flow |
Table 2: In Vivo Functional Activity of MeTRH.
Signaling Pathways
TRH and its analogs, including MeTRH, exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2). These receptors are predominantly coupled to Gq/11 proteins. Activation of the TRH receptor initiates a well-defined signaling cascade, as depicted in the following diagram.
Upon binding of MeTRH to the TRH receptor, the associated Gq/11 protein is activated. The Gα subunit of Gq/11, in turn, activates phospholipase C-β (PLC-β). PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the final cellular responses, such as the synthesis and release of TSH.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of MeTRH as a TRH analog.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of MeTRH for the TRH receptor.
Materials:
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Radioligand: [³H]MeTRH.
-
Competitors: Unlabeled MeTRH and TRH.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in assay buffer.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., pituitary gland) or cells expressing TRH receptors in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add a fixed concentration of [³H]MeTRH (e.g., at a concentration close to its Kd).
-
For competitive binding, add increasing concentrations of unlabeled MeTRH or TRH.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of unlabeled TRH (e.g., 1 µM) in addition to the radioligand and membranes.
-
Bring the final volume of each tube to a constant volume (e.g., 250 µL) with assay buffer.
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and analyze the data using non-linear regression to determine the IC₅₀.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. For homologous displacement, the IC₅₀ is equivalent to the Kd.
-
Inositol Phosphate Accumulation Assay
This protocol measures the functional activity of MeTRH by quantifying the production of inositol phosphates, a downstream product of TRH receptor activation.
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing TRH receptors (e.g., GH3 pituitary tumor cells).
-
Labeling Medium: Culture medium containing [³H]-myo-inositol.
-
Stimulation Buffer: A physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing lithium chloride (LiCl, typically 10 mM) to inhibit inositol monophosphatase.
-
Agonist: MeTRH.
-
Extraction Solution: Cold perchloric acid (e.g., 0.5 M).
-
Chromatography: Anion-exchange resin (e.g., Dowex AG1-X8).
-
Elution Buffers: Buffers of increasing ionic strength to sequentially elute different inositol phosphate species.
-
Scintillation Fluid.
Procedure:
-
Cell Labeling:
-
Plate cells in multi-well plates and allow them to adhere.
-
Incubate the cells in medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Stimulation:
-
Wash the cells with stimulation buffer to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.
-
Add varying concentrations of MeTRH to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction:
-
Terminate the stimulation by aspirating the buffer and adding cold perchloric acid to lyse the cells and precipitate proteins.
-
Centrifuge the plates to pellet the precipitate.
-
-
Separation:
-
Neutralize the supernatants and apply them to anion-exchange columns.
-
Wash the columns to remove free inositol.
-
Sequentially elute the different inositol phosphate fractions (IP1, IP2, IP3) with buffers of increasing ionic strength (e.g., increasing concentrations of ammonium formate).
-
-
Quantification:
-
Collect the eluted fractions into scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Sum the radioactivity of the inositol phosphate fractions for each agonist concentration.
-
Plot the total inositol phosphate accumulation as a function of the MeTRH concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
pGlu-3-methyl-His-Pro-NH2 (MeTRH) is a potent TRH analog with enhanced receptor binding affinity and biological activity compared to the native peptide. Its increased stability and potent CNS effects make it a valuable tool for research into the physiological roles of the TRH system and a promising lead compound for the development of novel therapeutics targeting neurological and endocrine disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation and characterization of MeTRH and other TRH analogs. Further studies are warranted to fully elucidate its pharmacological profile in mammalian systems, particularly the determination of its functional potency (EC₅₀) in mediating TSH release and other downstream effects.
References
- 1. PGlu-3-methyl-His-Pro-NH2 TFA (A-42872 TFA) | TRH Analogue | DC Chemicals [dcchemicals.com]
- 2. PGlu-3-methyl-His-Pro-NH2 | C16H21N5O5 | CID 4968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
High-affinity TRH receptors in the CNS for PGlu-3-methyl-His-Pro-NH2
An In-Depth Technical Guide to High-Affinity Central Nervous System TRH Receptors for PGlu-3-methyl-His-Pro-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is a critical neuroendocrine mediator. While classically known for its role in regulating the hypothalamic-pituitary-thyroid axis, TRH and its receptors are widely distributed throughout the central nervous system (CNS), where they exert a range of neuromodulatory effects.[1] These non-endocrine actions have positioned the TRH system as a promising therapeutic target for various CNS disorders. However, the clinical utility of native TRH is limited by its short biological half-life. This has spurred the development of more stable and potent synthetic analogs, among which PGlu-3-methyl-His-Pro-NH2, also known as [3-Me-His(2)]TRH or MeTRH, has emerged as a compound of significant interest due to its high affinity for CNS TRH receptors.[2][3] This guide provides a comprehensive technical overview of the interaction between MeTRH and its CNS receptors, focusing on quantitative binding data, signaling mechanisms, and detailed experimental protocols.
The TRH Analog: PGlu-3-methyl-His-Pro-NH2 (MeTRH)
MeTRH is a synthetic analog of TRH where the imidazole ring of the central histidine residue is methylated at the 3-position. This modification confers two key advantages over the native peptide: increased resistance to enzymatic degradation and, critically, enhanced binding affinity for TRH receptors.[2] It is more potent than TRH in eliciting behavioral effects and is often used as a high-affinity radioligand, [3H][3-Me-His(2)]TRH, for characterizing these receptors in the brain.[2]
TRH Receptors in the CNS
TRH mediates its effects through two subtypes of G-protein coupled receptors (GPCRs), TRH-R1 and TRH-R2, which share approximately 50% sequence homology.
-
TRH-R1: Considered the classical TRH receptor, it is involved in the primary neuroendocrine functions.
-
TRH-R2: While also binding TRH and its analogs, TRH-R2 has a distinct and extensive distribution in the brain, suggesting it mediates many of the non-endocrine CNS functions of TRH.
Although they exhibit differences in basal signaling activity and rates of internalization, both TRH-R1 and TRH-R2 show indistinguishable, high-affinity binding for TRH and its analog MeTRH. Studies using [3H][3-Me-His(2)]TRH in rat brain cortex have confirmed that the radioligand binds to a single population of high-affinity sites consistent with central TRH receptors.
Quantitative Data: Binding Affinity in Rat Cerebral Cortex
The following tables summarize the binding characteristics of [3H][3-Me-His(2)]TRH and the inhibition constant for native TRH at these high-affinity sites in rat cerebral cortex homogenates.
Table 1: Saturation Binding Parameters for [3H][3-Me-His(2)]TRH
| Parameter | Value | Tissue Source |
| Dissociation Constant (Kd) | 4.54 ± 0.62 nM | Rat Cerebral Cortex |
| Max. Binding Sites (Bmax) | 4.38 ± 0.21 fmol/mg | Rat Cerebral Cortex |
Data represent binding to a single population of high-affinity sites.
Table 2: Comparative Binding Affinity
| Compound | Inhibition Constant (Ki) | Receptor Site |
| TRH | 22 nM | [3H][3-Me-His(2)]TRH-labeled sites |
The lower Kd of MeTRH compared to the Ki of TRH indicates that MeTRH possesses a significantly higher binding affinity for the central TRH receptor.
Signaling Pathways
TRH receptors are classic examples of Gq/11-coupled GPCRs. The binding of an agonist like MeTRH initiates a well-characterized signaling cascade leading to the mobilization of intracellular calcium.
-
Receptor Activation: MeTRH binds to the TRH receptor (TRH-R1 or TRH-R2).
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with [3H][3-Me-His(2)]TRH for binding to TRH receptors in brain tissue homogenates.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a standard protein assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding (NSB), and each concentration of the competing compound.
-
To each tube, add:
-
100 µL of membrane homogenate.
-
50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM, for NSB) OR 50 µL of the competing compound at various concentrations.
-
50 µL of [3H][3-Me-His(2)]TRH to a final concentration near its Kd (e.g., 4.5 nM).
-
-
Vortex gently and incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in buffer.
-
Wash each filter rapidly with 3 x 4 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each sample: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency (EC50) of MeTRH by quantifying the accumulation of a downstream second messenger, inositol phosphate, following receptor activation in brain slices or cultured cells.
Workflow:
References
- 1. Pharmacologically distinct binding sites in rat brain for [3H]thyrotropin-releasing hormone (TRH) and [3H][3-methyl-histidine(2)]TRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulation of a dopamine D1 receptor enhances inositol phosphates formation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of Methyl-TRH Compounds
This technical guide provides a comprehensive overview of the discovery and development of Thyrotropin-Releasing Hormone (TRH) analogs, with a specific focus on methylated compounds. It covers the core pharmacology, structure-activity relationships (SAR), and detailed experimental methodologies relevant to the field.
Introduction: The Rationale for Methyl-TRH Analogs
Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂), is a critical hypothalamic hormone and a neurotransmitter/neuromodulator distributed throughout the central nervous system (CNS).[1] While its endocrine role in stimulating the release of thyroid-stimulating hormone (TSH) is well-known, its actions within the CNS have garnered significant therapeutic interest.[1] TRH exhibits a range of non-endocrine effects, including analeptic (arousal), antidepressant, and neuroprotective activities.[2][3]
However, the therapeutic utility of native TRH is limited by its rapid degradation by serum enzymes and a short biological half-life.[2] This led to the development of TRH analogs designed to improve metabolic stability and, crucially, to dissociate the desired CNS effects from the endocrine (TSH-releasing) activities. Methylation, a common strategy in medicinal chemistry, proved to be a key modification. Methylated TRH (methyl-TRH) compounds, such as N³-imidazole-methyl-TRH (MeTRH) and Taltirelin, have shown enhanced potency, greater CNS selectivity, and improved pharmacokinetic profiles compared to the parent peptide.
TRH Receptor Signaling Pathways
TRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1) and TRH receptor 2 (TRH-R2). Both receptors are classically coupled to the Gαq/11 family of G proteins.
Upon agonist binding, the Gαq/11 subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). This cascade initiates downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the physiological response.
Development and Structure-Activity Relationships
The development of methyl-TRH compounds has focused on modifying the original tripeptide structure to enhance stability and receptor selectivity. Key modifications include methylation of the histidine imidazole ring, substitution at the N-terminal pyroglutamyl residue, and alterations to the C-terminal prolinamide.
Structure-activity relationship (SAR) studies have been crucial in guiding these modifications. It has been demonstrated that the integrity of the C-terminal is critical for the neuroprotective effects in spinal cord injury models, whereas modifications at the N-terminus or the central histidine can be made to enhance CNS activity and stability. For example, the analog YM-14673, modified at the N-terminus, shows improved neurological recovery post-trauma, while RX77368, with a C-terminal modification, is ineffective. Taltirelin, another prominent analog, has a modified N-terminus and demonstrates potent, long-lasting CNS effects with reduced endocrine activity.
Data Presentation: Pharmacological Properties of TRH and Analogs
The following table summarizes quantitative data for TRH and selected methylated analogs, highlighting differences in receptor binding affinity (Kd or Ki) and functional potency (EC₅₀).
| Compound | Modification | Receptor/Assay | Kd / Ki (nM) | EC₅₀ (nM) | Key Finding | Reference(s) |
| TRH | Native Peptide | Pituitary TRH-R | 16 - 29 | 7.9 | Baseline for affinity and potency. | |
| [³H]MeTRH | Nτ-methyl-His | Sheep Pituitary TRH-R | 3.5 | - | ~8-fold higher binding affinity than TRH. | |
| RX77368 | di-methyl-Pro | Pituitary TRH-R | 144 | 96.3 | Lower affinity and potency in vitro, but greater metabolic stability in vivo. | |
| Taltirelin | N-terminal modified | Human TRH-R | Lower affinity than TRH | Lower potency than TRH | Acts as a "superagonist" with higher intrinsic efficacy. | |
| Analog 5 | N¹-isopropyl-His | TRH-R1 | - | 1600 | 88-fold selective for TRH-R2, demonstrating subtype selectivity. | |
| TRH-R2 | - | 18 |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of functional potency, where a lower value indicates higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of methyl-TRH compounds.
Synthesis of Nτ-methyl-Histidine
The synthesis of the key methylated amino acid is a prerequisite for producing many MeTRH analogs.
Objective: To synthesize L-(τ-methyl) histidine for subsequent use in peptide synthesis.
Methodology:
-
Esterification: L-histidine (1 eq) is dissolved in anhydrous methanol. Thionyl chloride (3 eq) is added dropwise at low temperature to produce L-histidine methyl ester hydrochloride. The product is crystallized from ether.
-
Cyclization: The L-histidine methyl ester hydrochloride is reacted with carbonyldiimidazole to protect the amino and carboxyl groups, forming a cyclized intermediate.
-
Methylation: The intermediate is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate (1-4 eq), to generate a quaternary ammonium salt at the imidazole ring.
-
Hydrolysis: The quaternary ammonium salt is subjected to acid hydrolysis (e.g., 1-6M HCl) to cleave the protective groups and yield L-(τ-methyl) histidine.
-
Purification: The final product is purified using standard techniques such as ion-exchange chromatography.
Solid-Phase Peptide Synthesis (SPPS) of a TRH Analog
SPPS is the standard method for assembling peptides like TRH and its analogs.
Objective: To synthesize a TRH analog using Fmoc/tBu chemistry.
Methodology:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Pro-OH) is activated with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound proline is removed using a 20% piperidine in DMF solution. The resin is washed thoroughly.
-
Second Amino Acid Coupling: The next amino acid (e.g., Fmoc-His(Trt)-OH or a synthesized Fmoc-His(τ-Me)-OH) is activated and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Cycle Repetition: The deprotection and coupling steps are repeated for the final amino acid (e.g., pGlu-OH).
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Trityl from Histidine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Receptor Binding Assay
This assay determines the binding affinity of a compound for the TRH receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a methyl-TRH analog) at the human TRH receptor.
Methodology (Competitive Assay):
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRH receptor are cultured and seeded in 24-well plates at ~220,000 cells/well and grown overnight.
-
Competition Binding:
-
Cells are washed and pre-incubated with increasing concentrations of the unlabeled test compound for 15 minutes at 37°C in a binding buffer.
-
A constant concentration of a radiolabeled ligand, such as 4 nM [³H]MeTRH, is added to all wells.
-
The plates are incubated for 1 hour at 37°C to allow the binding to reach equilibrium.
-
-
Termination and Washing: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.
-
Quantification: The cells are lysed, and the amount of bound radioactivity in each well is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Pentobarbital-Induced Sleep Antagonism
This assay assesses the analeptic (CNS-stimulant) properties of TRH analogs.
Objective: To evaluate the ability of a methyl-TRH analog to antagonize barbiturate-induced sleep in mice.
Methodology:
-
Animal Preparation: Male ICR mice are fasted for 12-24 hours prior to the experiment to ensure consistent drug absorption.
-
Drug Administration: Animals are divided into groups. The test compound (methyl-TRH analog) or vehicle (saline) is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specific dose (e.g., 10 µmol/kg).
-
Anesthesia Induction: After a set time (e.g., 10-30 minutes) to allow for drug distribution, a hypnotic dose of sodium pentobarbital (e.g., 60 mg/kg) is administered i.p. to all animals.
-
Measurement of Sleep Duration: The time of onset of sleep is recorded, defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.
-
Data Analysis: The average sleep duration for the compound-treated group is compared to the vehicle-treated control group. A statistically significant reduction in sleep time indicates an analeptic effect.
In Vivo Spinal Cord Injury (SCI) Model
This model is used to evaluate the neuroprotective potential of TRH analogs.
Objective: To assess the efficacy of a methyl-TRH analog in promoting motor recovery after traumatic spinal cord injury.
Methodology:
-
Animal Model: Anesthetized adult rats are subjected to a standardized thoracic spinal cord injury using an impact or fluid-percussion device. This creates a reproducible contusion injury.
-
Treatment: Following the injury (e.g., within 30 minutes), animals are randomly assigned to receive either the test analog (e.g., YM-14673, 1.0 mg/kg) or a saline vehicle via intravenous infusion.
-
Functional Assessment: Motor recovery is assessed for several weeks post-injury using a standardized rating scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale), which evaluates hindlimb movements, coordination, and weight support.
-
Electrophysiological Assessment: Somatosensory Evoked Potentials (SSEPs) may be recorded to provide an objective measure of the functional integrity of sensory pathways in the spinal cord.
-
Data Analysis: The motor scores and SSEP data from the treated group are compared with the vehicle control group to determine if the methyl-TRH analog significantly improves functional outcome.
Conclusion
The discovery and development of methyl-TRH compounds represent a successful application of medicinal chemistry principles to overcome the limitations of an endogenous peptide. Through strategic modifications, particularly methylation, researchers have created analogs with enhanced metabolic stability, improved CNS penetration, and a desirable separation of neurological and endocrinological effects. Compounds like Taltirelin have progressed to clinical use for specific neurological disorders, validating the therapeutic potential of this class of molecules. The methodologies and structure-activity relationships detailed in this guide provide a foundational framework for the continued exploration and optimization of novel TRH analogs for a range of CNS conditions.
References
- 1. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Trials in Spinal Cord Injury | Musculoskeletal Key [musculoskeletalkey.com]
- 3. Synthesizing method of N-beta-alanyl-(tau-methyl) histidine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Structure-Activity Relationship of pGlu-3-methyl-His-Pro-NH2 (TFA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of pGlu-3-methyl-His-Pro-NH2, a potent analog of Thyrotropin-Releasing Hormone (TRH). This document details the enhanced biological activity of this modified peptide, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Core Concepts: Enhanced Potency and CNS Activity
pGlu-3-methyl-His-Pro-NH2, also known as Methyl-TRH or M-TRH, is a synthetic analog of the endogenous tripeptide TRH (pGlu-His-Pro-NH2). The primary structural modification is the methylation at the 3-position of the histidine residue. This seemingly minor alteration leads to a significant enhancement of its biological activity.
This analog exhibits increased binding affinity for TRH receptors in both the pituitary and the central nervous system (CNS)[1][2][3][4]. Consequently, it is more potent than the native TRH in stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary[1]. Furthermore, pGlu-3-methyl-His-Pro-NH2 demonstrates more pronounced effects on the central nervous system, including behavioral changes and an increased release of growth hormone.
Quantitative Data Presentation
The following table summarizes the quantitative data available for pGlu-3-methyl-His-Pro-NH2, comparing its activity with the parent compound, TRH.
| Compound | Assay | Result | Reference |
| pGlu-3-methyl-His-Pro-NH2 | Cerebral Blood Flow (in vivo, rat) | 80% increase at 300 µg/kg i.v. | |
| TRH | Cerebral Blood Flow (in vivo, rat) | 62% increase at 300 µg/kg i.v. | |
| pGlu-3-methyl-His-Pro-NH2 | TSH Release (in vivo, rat, topical) | Increase from 0.32 ng/mL to 22.9 ng/mL (after 30 min) | |
| pGlu-3-methyl-His-Pro-NH2 + Enhancers | TSH Release (in vivo, rat, topical) | Increase to 48.4 ng/mL | |
| TRH + Enhancers | TSH Release (in vivo, rat, topical) | Increase to 43 ng/mL |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a representative method for determining the binding affinity of pGlu-3-methyl-His-Pro-NH2 to TRH receptors.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of the test compound.
Materials:
-
Radioligand: [3H]pGlu-3-methyl-His-Pro-NH2 or [3H]TRH.
-
Receptor Source: Homogenates of rat anterior pituitary tissue or membranes from cell lines expressing TRH receptors (e.g., GH3 cells).
-
Buffers:
-
Lysis/Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors (pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Competitor: Unlabeled pGlu-3-methyl-His-Pro-NH2 or TRH.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor (for competition assays) or varying concentrations of the radioligand (for saturation assays).
-
For non-specific binding determination, include tubes with a high concentration of unlabeled TRH.
-
Incubate the mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a vacuum harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
In Vitro TSH Release Assay
This protocol describes a method to measure the potency of pGlu-3-methyl-His-Pro-NH2 in stimulating TSH release from primary pituitary cells.
Objective: To determine the EC50 value of the test compound for TSH release.
Materials:
-
Primary Cells: Dispersed anterior pituitary cells from adult male rats.
-
Enzymes for Dissociation: Trypsin, neuraminidase.
-
Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.
-
Test Compound: pGlu-3-methyl-His-Pro-NH2 at various concentrations.
-
Positive Control: TRH.
-
TSH Quantification Kit: Commercially available Rat TSH ELISA or RIA kit.
Procedure:
-
Preparation of Primary Pituitary Cells:
-
Aseptically dissect anterior pituitaries from rats.
-
Mince the tissue and enzymatically digest it with trypsin followed by neuraminidase and EDTA to obtain a single-cell suspension.
-
Plate the cells in multi-well plates and culture for 48-72 hours.
-
-
TSH Release Assay:
-
Wash the cultured cells with a serum-free medium.
-
Pre-incubate the cells in fresh serum-free medium for 1-2 hours.
-
Replace the medium with fresh serum-free medium containing various concentrations of pGlu-3-methyl-His-Pro-NH2, TRH (positive control), or vehicle (negative control).
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Sample Collection and TSH Measurement:
-
Collect the cell culture supernatants.
-
Quantify the TSH concentration in the supernatants using a TSH ELISA or RIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TSH concentrations to the total protein content or cell number per well.
-
Plot the TSH concentration against the log concentration of the test compound and fit a dose-response curve to determine the EC50 value.
-
Measurement of Cerebral Blood Flow
This protocol outlines the use of laser-Doppler flowmetry to assess the cerebrovascular effects of pGlu-3-methyl-His-Pro-NH2 in an animal model.
Objective: To measure the relative changes in cerebral blood flow in response to the administration of the test compound.
Materials:
-
Animal Model: Anesthetized rat.
-
Laser-Doppler Flowmetry (LDF) System: Including a laser-Doppler probe and a monitor.
-
Surgical Instruments for craniotomy (if performing an open-skull preparation).
-
Test Compound: pGlu-3-methyl-His-Pro-NH2 for intravenous administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to institutional guidelines.
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and, for an open-skull preparation, perform a craniotomy to expose the cerebral cortex. For a closed-skull preparation, the skull may be thinned.
-
-
LDF Probe Placement:
-
Position the LDF probe over the region of interest on the cortical surface or the thinned skull.
-
-
Data Acquisition:
-
Record a stable baseline of cerebral blood flow.
-
Administer pGlu-3-methyl-His-Pro-NH2 intravenously.
-
Continuously record the LDF signal to measure the change in cerebral blood flow over time.
-
-
Data Analysis:
-
Express the changes in cerebral blood flow as a percentage increase from the baseline.
-
Compare the effects of different doses of the test compound.
-
Mandatory Visualizations
Signaling Pathway
The primary signaling pathway for the TRH receptor, which is activated by pGlu-3-methyl-His-Pro-NH2, is through the Gq/11 G-protein.
Caption: TRH Receptor Signaling Pathway via Gq/11.
Experimental Workflow
The following diagram illustrates the logical flow of the key in vitro experiments.
Caption: In Vitro Experimental Workflow.
References
In Vitro Characterization of PGlu-3-methyl-His-Pro-NH2 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGlu-3-methyl-His-Pro-NH2 TFA, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), has garnered significant interest for its enhanced biological activity and potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its interaction with the TRH receptor, downstream signaling pathways, and functional consequences. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
PGlu-3-methyl-His-Pro-NH2, also known as 3-methyl-TRH or MeTRH, is a modified tripeptide analog of TRH. The methylation at the 3-position of the histidine residue confers increased stability against enzymatic degradation compared to the endogenous TRH, leading to a more potent and prolonged pharmacological profile. This analog exhibits high affinity for TRH receptors, particularly in the central nervous system, and is a potent stimulator of thyroid-stimulating hormone (TSH) and growth hormone release from the pituitary gland.[1][2] Its enhanced potency and stability make it a valuable tool for studying the physiological roles of TRH and a promising candidate for therapeutic development.
Mechanism of Action: TRH Receptor Signaling
This compound exerts its effects by acting as an agonist at the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by the activation of TRH-R involves the Gq/11 family of G proteins.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the ultimate cellular response, such as the synthesis and release of TSH from pituitary thyrotrophs.
Quantitative In Vitro Characterization
While specific quantitative data for the TFA salt of PGlu-3-methyl-His-Pro-NH2 is not extensively available in the public domain, the following tables summarize the known characteristics of the active moiety and provide a template for data from related TRH analogs.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| [3H]pGlu-3-Me-His-Pro-NH2 | - | Rainbow Trout Hypothalamus | 1.52 | - | [3] |
| TRH Analog (N1-ethyl-His) | [3H]TRH | HEK-mTRH-R1 | - | 0.012 | [4] |
| TRH Analog (N1-isopropyl-His) | [3H]TRH | HEK-mTRH-R2 | - | 0.018 | [4] |
Table 2: Functional Potency
| Compound | Assay | Cell Line | EC50 (nM) | Effect | Reference |
| PGlu-3-methyl-His-Pro-NH2 | TSH Release | Pituitary Cells | Not Reported | Increased TSH Release | |
| PGlu-3-methyl-His-Pro-NH2 | Growth Hormone Release | Pituitary Cells | Not Reported | Increased GH Release | |
| TRH Analog (N1-isopropyl-His) | IP-1 Accumulation | HEK-mTRH-R2 | 18 | Agonist |
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of TRH receptor agonists.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of PGlu-3-methyl-His-Pro-NH2 for the TRH receptor.
Materials:
-
Cell membranes expressing TRH receptors (e.g., from pituitary tissue or a recombinant cell line).
-
[3H]pGlu-3-Me-His-Pro-NH2 (Radioligand).
-
This compound (Test compound).
-
Unlabeled TRH (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing TRH receptors in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of [3H]pGlu-3-Me-His-Pro-NH2.
-
Increasing concentrations of this compound (for competition curve).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled TRH.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP-1) Accumulation Assay
This protocol describes a functional assay to measure the potency of PGlu-3-methyl-His-Pro-NH2 in stimulating the Gq/11 signaling pathway.
Materials:
-
Cells expressing TRH receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
This compound (Test compound).
-
IP-1 detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Culture: Culture the TRH receptor-expressing cells in appropriate flasks or plates until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing increasing concentrations of this compound to the wells.
-
Include a vehicle control for basal IP-1 levels.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP-1 accumulation.
-
Lysis and Detection: Lyse the cells and measure the accumulated IP-1 levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the IP-1 signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a potent and stable analog of TRH that acts as an agonist at TRH receptors, stimulating the Gq/11-PLC-IP3 signaling pathway. Its enhanced in vitro activity, characterized by high receptor binding affinity and functional potency, makes it a valuable pharmacological tool and a promising candidate for further investigation. The experimental protocols provided herein offer a framework for the continued in vitro characterization of this and other novel TRH analogs. Further studies are warranted to fully elucidate its quantitative pharmacological profile in various in vitro systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Specific binding of [3H]pGlu-3-Me-His-Pro-NH2 ([3H]MeTRH) to hypothalamic membranes of juvenile rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, receptor binding, and activation studies of N(1)-alkyl-L-histidine containing thyrotropin-releasing hormone (TRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of pGlu-3-methyl-His-Pro-NH2: A Potent Thyrotropin-Releasing Hormone Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu-3-methyl-His-Pro-NH2, also known as Methyl-TRH (MeTRH), is a synthetic analog of the endogenous tripeptide, Thyrotropin-Releasing Hormone (TRH). As a modified version of TRH, MeTRH has been a subject of significant interest within the scientific community due to its enhanced pharmacological properties. This technical guide provides an in-depth overview of the pharmacological profile of pGlu-3-methyl-His-Pro-NH2, summarizing its binding affinity, functional potency, and mechanism of action. Detailed experimental protocols and visual representations of key pathways are included to support further research and drug development efforts.
MeTRH is recognized for its increased stability and enhanced affinity for TRH receptors compared to the native hormone.[1][2][3][4] These characteristics contribute to its heightened potency in eliciting a range of physiological responses, including the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary, as well as various effects within the central nervous system (CNS).[1] This guide will delve into the quantitative data that defines its pharmacological signature and the experimental designs used to elucidate its cellular and systemic effects.
Core Pharmacological Profile
pGlu-3-methyl-His-Pro-NH2 exerts its effects by acting as a potent agonist at TRH receptors. The methylation at the 3-position of the histidine residue is a key structural modification that confers enhanced biological activity.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of pGlu-3-methyl-His-Pro-NH2 in comparison to TRH.
Table 1: Receptor Binding Affinity of pGlu-3-methyl-His-Pro-NH2 vs. TRH
| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Reference |
| pGlu-3-methyl-His-Pro-NH2 | [3H]MeTRH | Sheep Anterior Pituitary | TRH-R | ~3.5 | |
| TRH | [3H]TRH | Sheep Anterior Pituitary | TRH-R | ~29 | |
| pGlu-3-methyl-His-Pro-NH2 | [3H]MeTRH | Rat Brain Membranes | TRH-R | 3.7 ± 0.4 | |
| pGlu-3-methyl-His-Pro-NH2 | [3H]MeTRH | Mammalian Spinal Cord | TRH-R | 5.0 - 6.0 |
Table 2: Functional Potency of pGlu-3-methyl-His-Pro-NH2 vs. TRH
| Compound | Assay | Cell Line/System | Response Measured | EC50 (nM) | Reference |
| pGlu-3-methyl-His-Pro-NH2 | TSH Release | In vivo (Rat) | Increase in serum TSH | Qualitatively more potent than TRH | |
| TRH | Phosphoinositide Hydrolysis | GH3 Pituitary Cells | Inositol Phosphate Accumulation | 7.9 ± 1 | |
| Note: | Specific EC50 values for pGlu-3-methyl-His-Pro-NH2 in inositol phosphate accumulation or calcium mobilization assays were not available in the reviewed literature. However, multiple sources qualitatively describe it as being more potent than TRH in eliciting functional responses. |
Signaling Pathways and Mechanism of Action
pGlu-3-methyl-His-Pro-NH2, as an agonist of the TRH receptor, activates the canonical Gq/11 signaling pathway. The TRH receptor is a G-protein coupled receptor (GPCR), and its activation initiates a cascade of intracellular events.
Upon binding of pGlu-3-methyl-His-Pro-NH2 to the TRH receptor, the associated Gq/11 protein is activated. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG work in concert to activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to the ultimate physiological response, such as the synthesis and release of hormones like TSH.
Mandatory Visualization: Signaling Pathway
Caption: Signaling pathway of pGlu-3-methyl-His-Pro-NH2 via the TRH receptor.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods in the field and should be optimized for specific laboratory conditions.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of pGlu-3-methyl-His-Pro-NH2 for the TRH receptor using a radiolabeled ligand (e.g., [3H]MeTRH).
Materials:
-
Cell membranes expressing the TRH receptor (e.g., from GH3 cells or transfected HEK293 cells)
-
Radioligand: [3H]pGlu-3-methyl-His-Pro-NH2 ([3H]MeTRH)
-
Unlabeled pGlu-3-methyl-His-Pro-NH2 (for competition)
-
Unlabeled TRH (for comparison)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in Assay Buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand ([3H]MeTRH at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of unlabeled pGlu-3-methyl-His-Pro-NH2, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional potency (EC50) of pGlu-3-methyl-His-Pro-NH2 by quantifying the accumulation of inositol phosphates, a downstream product of TRH receptor activation.
Materials:
-
Cells expressing the TRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
myo-[3H]inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing 10 mM LiCl.
-
pGlu-3-methyl-His-Pro-NH2.
-
Lysis Buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and vials.
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and grow to near confluency. Replace the medium with inositol-free medium containing myo-[3H]inositol (1-2 µCi/mL) and incubate for 24-48 hours.
-
Pre-incubation: Wash the cells with Stimulation Buffer and pre-incubate with 0.5 mL of Stimulation Buffer for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of pGlu-3-methyl-His-Pro-NH2 to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis: Aspirate the stimulation buffer and lyse the cells by adding 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Separation of Inositol Phosphates:
-
Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the radioactivity (counts per minute, CPM) against the log concentration of pGlu-3-methyl-His-Pro-NH2. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following TRH receptor activation by pGlu-3-methyl-His-Pro-NH2.
Materials:
-
Cells expressing the TRH receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
pGlu-3-methyl-His-Pro-NH2.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add varying concentrations of pGlu-3-methyl-His-Pro-NH2 to the wells.
-
Continuously record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the change in fluorescence against the log concentration of pGlu-3-methyl-His-Pro-NH2. Fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for key in vitro pharmacological assays.
Conclusion
pGlu-3-methyl-His-Pro-NH2 is a potent and high-affinity analog of TRH. Its enhanced binding to TRH receptors translates to greater biological activity, making it a valuable tool for studying the physiological roles of the TRH system and a potential lead compound for the development of novel therapeutics targeting this pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important molecule. Further studies to precisely quantify its functional potency in various second messenger assays will continue to refine our understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGlu-3-methyl-His-Pro-NH2 TFA (A-42872 TFA) | TRH Analogue | DC Chemicals [dcchemicals.com]
The Unseen Player: A Technical Guide to the Role of TFA Salt in Peptide Stability and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science, the synthesis and purification of these complex molecules are paramount to their successful application in research and therapeutics. A common, yet often overlooked, component in the final peptide product is the trifluoroacetate (TFA) salt.[1][2][3][4] Originating from the reagents used during solid-phase peptide synthesis (SPPS) and purification, residual TFA can significantly influence the stability, solubility, conformation, and biological activity of a peptide.[5] This technical guide provides an in-depth exploration of the multifaceted role of TFA in peptide stability, offering insights into its origins, effects, and strategies for its management.
The Origin of TFA in Synthetic Peptides
Trifluoroacetic acid is a strong acid that plays a crucial role in two key stages of synthetic peptide production:
-
Cleavage: In SPPS, TFA is the primary reagent used to cleave the synthesized peptide from the solid-phase resin support.
-
Purification: During reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is added to the mobile phase as an ion-pairing agent. It forms a salt with the positively charged residues of the peptide (such as the N-terminus, lysine, arginine, and histidine), neutralizing their charge and improving chromatographic separation, leading to sharper peaks and higher purity.
Following purification and lyophilization, while free TFA is largely removed, the TFA counter-ions that are electrostatically bound to the peptide remain, resulting in the final product being a TFA salt.
The Impact of Residual TFA on Peptide Properties
The presence of residual TFA as a counter-ion can have a range of effects on the physicochemical and biological properties of a peptide. These effects can be both advantageous and detrimental, depending on the specific peptide and its intended application.
Physicochemical Stability
-
Solubility: The salt form of a peptide can influence its solubility. While TFA can aid in the dissolution of some peptides for purification, its presence in the final lyophilized product may affect its solubility in different buffer systems.
-
Secondary Structure: Counter-ions can impact the secondary structure of peptides. Some studies have shown that TFA can induce or suppress helical structures in peptides. For example, for the peptide Pediocin PA-1, TFA was found to cause a slight increase in helical content compared to its chloride salt.
-
Aggregation and Fibril Formation: The counter-ion can play a role in peptide aggregation and the kinetics of fibril formation. For the amyloid beta-protein, it has been observed that TFA can influence the pathway of fibril formation.
-
Lyophilizate Quality: The choice of counter-ion can affect the physical characteristics of the lyophilized peptide. TFA salts can sometimes result in a "fluffy" or difficult-to-handle cake, whereas acetate salts often produce a more desirable lyophilizate.
Biological Activity and Assay Interference
The presence of TFA in a peptide preparation can significantly impact the results of biological assays.
-
Altered Biological Activity: By binding to the peptide, TFA can alter its conformation and, consequently, its interaction with biological targets such as receptors or enzymes.
-
Assay Interference: The acidity of TFA can alter the pH of the assay buffer, which can affect enzyme activity and protein stability. It can also directly interfere with assay components, leading to false-positive or false-negative results.
-
Immunogenicity: There is evidence to suggest that trifluoroacetylated proteins may elicit antibody responses, which is a concern for peptides intended for in vivo or clinical use.
Quantitative Impact of TFA
The following tables summarize the quantitative data found regarding the effects of TFA on various experimental parameters.
| Parameter | Peptide/System | TFA Concentration | Observed Effect | Reference |
| Cell Viability | Various Cell Lines | nM to low µM range | Can inhibit cell proliferation | |
| Peptide Purity | AT 1 | Not specified | No impact on purity after counterion exchange | |
| TFA Content | AT 1 | Initial: 0.333 ± 0.008 mg TFA / mg peptide salt | After 1 exchange cycle with 10 mM HCl, TFA content was below the limit of quantification | |
| TFA Removal | AT 1-4 | 10 mM HCl | TFA concentrations were below the limit of quantification after one exchange cycle |
Table 1: Summary of Quantitative Effects of TFA
Management of Residual TFA
Given the potential for TFA to interfere with experimental results, its removal or replacement with a more biologically compatible counter-ion is often necessary, especially for peptides intended for cellular assays, in vivo studies, or therapeutic development.
Methods for TFA Removal and Exchange
Several methods are employed to reduce the levels of residual TFA in a peptide sample. The most common approach is to exchange the TFA counter-ion with another, such as hydrochloride (HCl) or acetate.
4.1.1. TFA/HCl Exchange
This is a widely used method that involves dissolving the peptide in an acidic solution to replace the trifluoroacetate ion with a chloride ion.
4.1.2. TFA/Acetate Exchange
This method involves using an anion exchange resin to replace TFA with acetate. Acetate is often preferred for biological applications due to its lower acidity and biological compatibility.
Analytical Methods for TFA Quantification
To ensure the successful removal of TFA, it is essential to have reliable analytical methods for its quantification. Several techniques are available:
-
Ion Chromatography (IC): A sensitive and simple method that can be automated for the determination of TFA and other anions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a powerful technique for the direct detection and quantification of TFA.
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detector (ELSD): This method can be used for the simultaneous quantification of TFA and other counter-ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used for the qualitative confirmation of the presence of TFA.
Experimental Protocols
Protocol for TFA/HCl Exchange
This protocol is a common method for replacing TFA counter-ions with chloride.
-
Dissolution: Dissolve the peptide in distilled water or a suitable buffer (e.g., 50mM phosphate buffer with 100mM NaCl) at a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. It is crucial to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol for TFA/Acetate Exchange using Anion Exchange Resin
This protocol utilizes an anion exchange column to replace TFA with acetate.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Peptide Loading: Dissolve the peptide in distilled water and apply the solution to the prepared column.
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Visualizing Key Processes
To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of peptide synthesis and purification leading to a TFA salt.
Caption: Experimental workflows for TFA salt exchange with HCl or Acetate.
Caption: Decision guide for TFA removal based on peptide application.
Conclusion
The presence of TFA as a counter-ion in synthetic peptides is an inherent consequence of standard synthesis and purification protocols. While it is indispensable for achieving high-purity peptides, its residual presence can significantly impact the physicochemical properties and biological activity of the final product. For researchers, scientists, and drug development professionals, a thorough understanding of the role of TFA is critical for the accurate interpretation of experimental data and the successful development of peptide-based therapeutics. When planning experiments, particularly those involving cell-based assays or in vivo studies, careful consideration should be given to the potential effects of TFA. In such cases, the implementation of TFA removal and exchange protocols, coupled with robust analytical quantification, is a crucial step to ensure the reliability and reproducibility of the research. By acknowledging and managing the influence of this "unseen player," the scientific community can advance the field of peptide research with greater confidence and precision.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PGlu-3-methyl-His-Pro-NH2 TFA in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental applications of the thyrotropin-releasing hormone (TRH) analog, PGlu-3-methyl-His-Pro-NH2 TFA, in rat models. Detailed protocols for administration and assessment of its effects on the central nervous system are outlined below, drawing from studies on this compound and the closely related analog, Taltirelin.
Introduction
This compound, also known as M-TRH or A-42872 TFA, is a modified TRH peptide.[1][2][3][4] Like other TRH analogs, it exhibits high affinity for TRH receptors in the central nervous system (CNS) and has demonstrated greater potency than native TRH in eliciting behavioral effects and stimulating the release of growth hormone and thyroid-stimulating hormone (TSH).[1] Its neuroprotective and physiological effects, including a significant impact on cerebral blood flow, make it a compound of interest for neurological research.
Data Presentation
Quantitative In Vivo Data for this compound in Rats
| Parameter | Route of Administration | Dose | Animal Model | Observed Effect | Reference |
| Cerebral Blood Flow | Intravenous (i.v.) | 300 µg/kg | Sprague-Dawley Rats | 80% increase | |
| Cerebral Blood Flow | Intravenous (i.v.) | 625 ng/kg | Sprague-Dawley Rats | Increase observed | |
| TSH Serum Concentration | Topical | 5 mg/ml (with enhancers) | Rats | Increase from 0.32 ng/ml to 48.4 ng/ml after 30 min |
Quantitative In Vivo Data for the Related TRH Analog (Taltirelin) in Rats
| Parameter | Route of Administration | Dose | Animal Model | Observed Effect | Reference |
| Dopamine (DA) and Metabolite Levels | Intraperitoneal (i.p.) | 1-10 mg/kg | Rats | Increased extracellular levels in nucleus accumbens and corpus striatum | |
| Motor Function | Intraperitoneal (i.p.) | 5 mg/kg daily for 7 days | Hemi-Parkinsonian Rats | Significant improvement | |
| Wakefulness | Intraperitoneal (i.p.) | 0.1 and 1.0 mg/kg | Rats | Increased wakefulness and suppression of non-REM sleep | |
| Acute Toxicity (LD50) | Intravenous (i.v.) | 799 mg/kg (male), 946 mg/kg (female) | Wistar Rats | Lethality |
Experimental Protocols
Protocol 1: Assessment of Cerebrovascular Effects via Intravenous Administration
This protocol is designed to evaluate the impact of this compound on cerebral blood flow in rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Sprague-Dawley rats (male, specific age and weight range)
-
Anesthetic (e.g., isoflurane)
-
Laser-Doppler flowmetry system
-
Surgical instruments for catheterization
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure. Place the animal on a heating pad to maintain its body temperature.
-
Catheterization: Surgically implant a catheter into the femoral vein for intravenous administration of the test compound.
-
Cerebral Blood Flow Monitoring:
-
Expose the skull and thin a small area over the region of interest (e.g., parietal cortex) to allow for accurate laser-Doppler readings.
-
Position the laser-Doppler probe over the thinned skull area to obtain a stable baseline reading of cerebral blood flow.
-
-
Compound Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer the solution intravenously at a dose of 300 µg/kg. A lower dose of 625 ng/kg can also be tested.
-
Administer an equivalent volume of saline to a control group.
-
-
Data Acquisition and Analysis:
-
Continuously record the cerebral blood flow for a defined period post-injection (e.g., 60 minutes).
-
Analyze the data to determine the percentage change from baseline and compare the effects between the treatment and control groups.
-
Protocol 2: Evaluation of Neurobehavioral Effects via Intraperitoneal Administration
This protocol outlines a general procedure for assessing the behavioral effects of this compound in rats, based on methodologies used for similar TRH analogs.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Wistar or Sprague-Dawley rats
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
Procedure:
-
Compound Preparation: Dissolve this compound in sterile saline. Based on studies with Taltirelin, a dose range of 1-10 mg/kg can be explored.
-
Animal Groups: Randomly assign rats to treatment and control groups.
-
Administration: Administer the prepared solution via intraperitoneal injection. The control group should receive an equivalent volume of saline.
-
Behavioral Assessment:
-
At a specified time post-injection (e.g., 30 minutes), place the rat in the behavioral apparatus.
-
Open Field Test: Record locomotor activity, exploratory behavior, and time spent in the center versus the periphery of the arena to assess anxiety-like behavior.
-
Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of the treated and control groups.
Signaling Pathway
This compound, as a TRH analog, is expected to exert its effects through the TRH receptor signaling pathway. TRH receptors (TRH-R1 and TRH-R2) are G protein-coupled receptors (GPCRs). The primary signaling cascade involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). There is also evidence for the involvement of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. In some contexts, such as in models of Parkinson's disease, TRH analogs have been shown to modulate the MAPK-RARα-DRD2 pathway.
Caption: TRH Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral changes induced by the thyrotropin-releasing hormone analogue, RGH 2202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thyrotropin-releasing hormone (TRH), a signal peptide of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving PGlu-3-methyl-His-Pro-NH2 TFA in PBS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of PGlu-3-methyl-His-Pro-NH2 TFA (also known as Protirelin or a modified Thyrotropin-Releasing Hormone) in Phosphate Buffered Saline (PBS). Due to the peptide nature of this compound and the presence of a Trifluoroacetic acid (TFA) salt, direct dissolution in a salt-containing buffer like PBS can be challenging and may lead to precipitation. The recommended method involves initial reconstitution in a minimal amount of sterile water followed by dilution with PBS to the desired final concentration. This two-step process ensures optimal solubility and stability of the peptide solution for use in various biological assays.
Introduction
PGlu-3-methyl-His-Pro-NH2 is a synthetic analogue of Thyrotropin-Releasing Hormone (TRH).[1][2][3][4][5] It is a tripeptide that plays a significant role in the endocrine system and has been investigated for its therapeutic potential. The trifluoroacetate (TFA) salt form is common for synthetic peptides as it is a byproduct of the purification process. While generally soluble in aqueous solutions, the solubility of peptides can be influenced by their amino acid composition, post-translational modifications, and the presence of salts in the solvent. Direct dissolution of peptide TFA salts in PBS can sometimes lead to poor solubility or precipitation due to interactions between the peptide, the TFA counter-ion, and the phosphate and sodium chloride ions in the buffer. This application note provides a standardized protocol to ensure complete and reliable dissolution of this compound in PBS for consistent experimental results.
Materials and Reagents
-
This compound (lyophilized powder)
-
Phosphate Buffered Saline (PBS), 1X, sterile
-
Sterile, deionized, and filtered water (e.g., for cell culture or molecular biology)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Bath sonicator
Experimental Protocols
Preparation of Stock Solution (10 mM in Water)
It is highly recommended to first prepare a concentrated stock solution of the peptide in sterile water. This stock can then be diluted to the final working concentration in PBS.
-
Equilibrate the Peptide: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Calculate Required Volume of Water: Determine the molecular weight of the this compound salt from the manufacturer's certificate of analysis. For the peptide PGlu-3-methyl-His-Pro-NH2 itself, the molecular weight is approximately 363.37 g/mol . The TFA salt will have a higher molecular weight. Use the following formula to calculate the volume of water needed to make a 10 mM stock solution: Volume (µL) = (mass of peptide in mg / MW of peptide TFA salt in g/mol ) * 100
-
Reconstitution: Carefully add the calculated volume of sterile water to the vial containing the peptide.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide. If the peptide does not dissolve completely, brief sonication (1-2 minutes) in a bath sonicator can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
Dilution of Stock Solution into PBS
-
Determine Final Concentration: Decide on the final desired concentration of the peptide in PBS for your experiment.
-
Calculate Dilution: Use the following formula (C1V1 = C2V2) to determine the volume of the 10 mM stock solution required: Volume of Stock (µL) = (Final Concentration in mM * Final Volume in µL) / 10 mM
-
Dilution in PBS: Add the calculated volume of the peptide stock solution to the appropriate volume of sterile 1X PBS.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube several times. The final solution should be clear.
Direct Dissolution in PBS (Alternative Method - Use with Caution)
Direct dissolution in PBS is generally not recommended as salts can hinder solubility. However, for very low concentrations, it may be attempted.
-
Equilibrate the Peptide: Bring the vial of lyophilized peptide to room temperature.
-
Add PBS: Add the required volume of sterile 1X PBS to achieve the final desired concentration.
-
Dissolution: Gently vortex the solution. If solubility is poor, proceed with the recommended two-step protocol described in sections 3.1 and 3.2.
Data Presentation
The following table summarizes the recommended dissolution strategy and expected solubility for this compound.
| Solvent | Recommended Concentration Range | Observations and Recommendations |
| Sterile Water | 1 mM - 10 mM | Recommended as the primary solvent for creating stock solutions. The peptide should readily dissolve to form a clear solution. |
| 1X PBS | 1 µM - 1 mM | For preparing working solutions, dilution from an aqueous stock is the preferred method. Direct dissolution may be possible at lower concentrations, but is not ideal. |
| DMSO | >10 mM | While soluble in DMSO, it is often not the preferred solvent for cell-based assays due to potential toxicity. |
| Ethanol | >10 mM | Soluble in ethanol, but may not be compatible with all experimental setups. |
Note: The solubility of Protirelin in water has been reported to be as high as 66 mg/mL.
Visualized Workflows and Pathways
Recommended Dissolution Workflow
Caption: Recommended workflow for dissolving this compound.
TRH Signaling Pathway Overview
Caption: Simplified TRH signaling pathway.
Storage and Stability
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.
-
Stock Solution in Water: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution in PBS: It is recommended to prepare this solution fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peptide does not fully dissolve in water | Insufficient mixing or sonication. | Continue to vortex or sonicate for a longer period. Gentle warming (to no more than 40°C) can also be attempted. |
| Precipitate forms after dilution in PBS | The concentration of the peptide in PBS is too high. | Prepare a more dilute working solution. Ensure the stock solution is fully dissolved before dilution. |
| Inconsistent experimental results | Degradation of the peptide in solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
References
Application Notes and Protocols for Intravenous Administration of PGlu-3-methyl-His-Pro-NH2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the available scientific information and generalized protocols for the intravenous (IV) administration of the thyrotropin-releasing hormone (TRH) analog, PGlu-3-methyl-His-Pro-NH2 (also known as M-TRH), in mice. This document is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound. Due to the limited availability of published data on the intravenous administration of this specific analog in mice, the following protocols are based on data from rat studies and general best practices for intravenous administration in mice. Researchers are strongly advised to conduct dose-response studies to determine the optimal dosage for their specific experimental model and endpoints.
Introduction
PGlu-3-methyl-His-Pro-NH2 is a synthetic analog of the naturally occurring tripeptide, thyrotropin-releasing hormone (TRH). It exhibits enhanced potency and stability compared to native TRH, making it a valuable tool for investigating the physiological roles of TRH receptor activation.[1][2] In preclinical studies, primarily in rats, PGlu-3-methyl-His-Pro-NH2 has been shown to be more potent in eliciting behavioral effects and stimulating the release of both growth hormone and thyroid-stimulating hormone (TSH).[1][2] Furthermore, intravenous administration in rats has demonstrated a significant impact on cerebral blood flow.[3]
This document outlines potential applications, summarizes key quantitative data from related studies, and provides detailed, adaptable protocols for the preparation and intravenous administration of PGlu-3-methyl-His-Pro-NH2 in mice.
Potential Applications in Murine Models
Based on the known pharmacology of TRH and its analogs, intravenous administration of PGlu-3-methyl-His-Pro-NH2 in mice can be utilized to investigate a range of physiological processes, including:
-
Neuropharmacology: Elucidation of the central nervous system effects, including analeptic and behavioral changes.
-
Endocrinology: Study of the hypothalamic-pituitary-thyroid (HPT) axis through the measurement of TSH and thyroid hormone release.
-
Cerebrovascular Physiology: Investigation of the effects on cerebral blood flow and its potential as a neuroprotective agent.
-
Drug Discovery: Screening and characterization of novel compounds targeting the TRH receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on PGlu-3-methyl-His-Pro-NH2. It is important to note that the intravenous data presented is from studies conducted in rats and should be used as a reference for initiating dose-finding studies in mice.
Table 1: Effects of Intravenous PGlu-3-methyl-His-Pro-NH2 on Cerebral Blood Flow in Rats
| Species | Dosage | Route of Administration | Primary Endpoint | Result | Reference |
| Rat | 300 µg/kg | Intravenous | Cerebral Blood Flow | 80% increase | |
| Rat | 625 ng/kg | Intravenous | Cerebral Blood Flow | Significant increase |
Table 2: Effects of Topical PGlu-3-methyl-His-Pro-NH2 on TSH Levels in Rats
| Species | Dosage | Route of Administration | Time Point | Basal TSH (ng/mL) | Post-treatment TSH (ng/mL) | Reference |
| Rat | 5 mg/mL | Topical | 30 minutes | 0.32 | 22.9 |
Experimental Protocols
The following protocols are generalized and should be adapted based on specific experimental requirements.
Preparation of PGlu-3-methyl-His-Pro-NH2 for Intravenous Injection
Materials:
-
PGlu-3-methyl-His-Pro-NH2 powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Calculate the required amount of compound: Based on the desired final concentration and the number of animals to be injected, calculate the total mass of PGlu-3-methyl-His-Pro-NH2 required. Account for a slight overage to compensate for any loss during preparation.
-
Reconstitution: Aseptically weigh the calculated amount of PGlu-3-methyl-His-Pro-NH2 powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile 0.9% saline to the microcentrifuge tube to achieve the desired final concentration.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube or directly into the injection syringes.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in-vivo studies.
Intravenous Administration in Mice (Tail Vein Injection)
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Prepared PGlu-3-methyl-His-Pro-NH2 solution
-
Sterile insulin syringes or similar with a 27-30 gauge needle
Protocol:
-
Animal Preparation: Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
Vein Dilation: To facilitate injection, warm the mouse's tail using a heat lamp or a warming pad for a few minutes. This will cause the lateral tail veins to dilate and become more visible.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Injection:
-
Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Slowly and steadily inject the desired volume of the PGlu-3-methyl-His-Pro-NH2 solution. The injection should proceed with minimal resistance. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection:
-
After the injection is complete, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Experimental Workflow for a Dose-Response Study
Caption: A generalized workflow for a dose-response study of PGlu-3-methyl-His-Pro-NH2 in mice.
Signaling Pathway
PGlu-3-methyl-His-Pro-NH2, as a TRH analog, is expected to exert its effects through the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by TRH-R activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
References
Application Notes and Protocols: PGlu-3-methyl-His-Pro-NH2 TFA (Taltirelin) for Traumatic Brain Injury Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Taltirelin exerts its neuroprotective effects primarily through the activation of TRH receptors, which are G-protein coupled receptors found throughout the CNS. This interaction initiates a cascade of intracellular signaling pathways that are crucial for neuronal survival and function. The key mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Taltirelin stimulates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. The activation of ERK1/2 is associated with anti-apoptotic processes and neuronal protection.
-
Modulation of Neurotransmitter Systems: Taltirelin has been shown to enhance the release of neurotransmitters such as dopamine, which may contribute to improved motor function after injury.
-
Cerebrovascular Effects: Studies have shown that Taltirelin can elicit cerebrovasodilation, leading to a significant increase in cerebral blood flow. This effect could be beneficial in the context of TBI-induced ischemia.
Below is a diagram illustrating the proposed signaling pathway for Taltirelin's neuroprotective effects.
References
- 1. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ERK Signaling Pathway in Traumatic Brain Injury: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PGlu-3-methyl-His-Pro-NH2 in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of PGlu-3-methyl-His-Pro-NH2 and other TRH analogs is attributed to their ability to counteract the secondary injury cascade that follows the initial trauma. This includes mechanisms such as restoring ion homeostasis, reducing excitotoxicity, and modulating inflammatory responses.[3][4] These application notes will cover the mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action and Signaling Pathway
PGlu-3-methyl-His-Pro-NH2 exerts its effects primarily through the activation of TRH receptors, which are G protein-coupled receptors (GPCRs) found on neurons in the spinal cord. The binding of the analog to the TRH receptor initiates a cascade of intracellular signaling events.
The TRH receptor is coupled to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
These initial events trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Calcium/Calmodulin-dependent Protein Kinase (CaMK) pathways, which are involved in promoting cell survival and neuroprotection.
Data Presentation: Efficacy in Preclinical SCI Models
The following tables summarize quantitative data from preclinical studies investigating the effects of PGlu-3-methyl-His-Pro-NH2 and a closely related analog, CG3703, on functional recovery after SCI.
Table 1: Effects of TRH Analogs on Locomotor Recovery in Rodent SCI Models
| Compound | Animal Model | Injury Model | Dosage | Administration Route | Time of Administration | Outcome Measure | Results |
| CG3703 | Rat | Impact | 1.0 mg/kg | Intravenous | 45 minutes post-injury | Improved motor recovery and somatosensory-evoked responses | Statistically significant improvement compared to vehicle. |
| TRH | Rat | Clip Compression | 0.6 mg/dose (2 doses) | Intraperitoneal | 45 and 120 minutes post-injury | Inclined plane test | Therapeutically beneficial in improving neurologic recovery. |
| TRH | Rat | Severe Compression | 2.5, 10, 40 mg/kg/day for 7 days | Subcutaneous | 24 hours or 7 days post-injury | Neurologic function | Dose-related improvement in neurologic function. |
Table 2: Biochemical and Histological Effects of TRH Analogs in SCI
| Compound | Animal Model | Injury Model | Dosage | Outcome Measure | Results |
| CG3703 | Rat | Impact | 1.0 mg/kg | Tissue cations (Na+, K+, Mg2+), water content | Significantly reduced traumatic changes in ion concentrations and water content. |
| CG3703 | Rabbit | Impact | Not specified | Intracellular pH, ATP status | Attenuated decreases in intracellular pH and improved ATP status. |
Experimental Protocols
Animal Model of Spinal Cord Injury (Contusion Model)
This protocol describes a standardized weight-drop method to create a contusive SCI in rats, a commonly used model to mimic human SCI.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors, rongeurs)
-
NYU (New York University) impactor or similar weight-drop device
-
Suturing material
-
Warming pad
-
Post-operative care supplies (analgesics, antibiotics, bladder expression supplies)
Procedure:
-
Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline incision to expose the vertebral column at the T9-T10 level.
-
Perform a laminectomy at the T10 vertebra to expose the dorsal surface of the spinal cord.
-
Position the rat under the impactor, ensuring the exposed spinal cord is centered.
-
Release a 10g rod from a height of 12.5 mm onto the exposed dura to induce a moderate contusion injury.
-
Observe for a characteristic spinal cord contusion and reflexive tail flick and hindlimb movement.
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Place the rat on a warming pad until it recovers from anesthesia.
-
Manually express the bladder twice daily until autonomic control returns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulation of locomotion in neonate rats by TRH analogue CG3703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of TRH-analog treatment on tissue cations, phospholipids and energy metabolism after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the thyrotropin-releasing hormone analog CG3703 restores magnesium homeostasis following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cerebral Blood Flow Following Administration of PGlu-3-methyl-His-Pro-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGlu-3-methyl-His-Pro-NH2, a potent analog of Thyrotropin-Releasing Hormone (TRH), has demonstrated significant effects on the central nervous system, including the ability to modulate cerebral blood flow (CBF).[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the impact of this neuropeptide on cerebral hemodynamics. The methodologies described herein are intended to offer a standardized approach for researchers investigating the therapeutic potential of PGlu-3-methyl-His-Pro-NH2 in conditions associated with altered cerebral perfusion, such as ischemic stroke and neurodegenerative diseases.
Data Presentation
The following table summarizes the quantitative data on the effect of PGlu-3-methyl-His-Pro-NH2 on cerebral blood flow as reported in preclinical studies.
| Compound | Animal Model | Dosage | Route of Administration | Method of CBF Measurement | Key Findings | Reference |
| PGlu-3-methyl-His-Pro-NH2 (M-TRH) | Male Sprague-Dawley Rats | 300 µg/kg | Intravenous (i.v.) | Laser-Doppler Flowmetry | 80% increase in cerebral blood flow. | [2] |
| PGlu-3-methyl-His-Pro-NH2 (M-TRH) | Male Sprague-Dawley Rats | 625 ng/kg | Intravenous (i.v.) | Laser-Doppler Flowmetry | Significant increase in cerebral blood flow. | |
| Thyrotropin-Releasing Hormone (TRH) | Male Sprague-Dawley Rats | 300 µg/kg | Intravenous (i.v.) | Laser-Doppler Flowmetry | 62% increase in blood flow within 1 minute. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cerebral Blood Flow in Rats using Laser-Doppler Flowmetry
This protocol details the procedure for measuring regional cerebral blood flow (rCBF) in anesthetized rats following the intravenous administration of PGlu-3-methyl-His-Pro-NH2.
1. Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine). The choice of anesthetic is critical as it can influence cerebral blood flow.
-
Surgical Preparation:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Expose the skull by making a midline incision on the scalp.
-
Gently retract the periosteum to expose the bregma and lambda sutures.
-
Thin the skull over the region of interest (e.g., the parietal cortex) using a dental drill until the bone is translucent, taking care not to damage the dura mater. A closed-skull preparation with skull thinning is often sufficient and less invasive.
-
Alternatively, for an open-skull preparation, perform a craniotomy to expose the cortical surface.
-
-
Catheterization: Cannulate the femoral vein for intravenous administration of PGlu-3-methyl-His-Pro-NH2 and the femoral artery for continuous monitoring of arterial blood pressure.
2. Laser-Doppler Flowmetry (LDF) Measurement:
-
Probe Placement: Position the laser-Doppler probe perpendicular to the thinned skull or the exposed cortical surface. The probe should be held in place with a micromanipulator to ensure stability and minimize movement artifacts.
-
Data Acquisition:
-
Connect the LDF probe to a laser-Doppler flowmeter.
-
Record baseline rCBF for a stable period (e.g., 10-15 minutes) before administration of the test compound.
-
Record data continuously throughout the experiment using a data acquisition system.
-
3. Administration of PGlu-3-methyl-His-Pro-NH2:
-
Compound Preparation: Dissolve PGlu-3-methyl-His-Pro-NH2 in sterile, pyrogen-free 0.9% saline to the desired concentration.
-
Dosing:
-
For a robust response, a dose of 300 µg/kg can be administered.
-
To assess dose-dependency, a range of doses, including lower concentrations such as 625 ng/kg, should be tested.
-
-
Administration: Administer the prepared solution as an intravenous bolus injection through the cannulated femoral vein. A vehicle-only injection (saline) should be used as a control.
4. Data Analysis:
-
Express the changes in rCBF as a percentage change from the pre-injection baseline.
-
Analyze the time course of the CBF response, noting the time to peak effect and the duration of the response.
-
Correlate changes in rCBF with any observed changes in mean arterial blood pressure.
Experimental Workflow Diagram
Caption: Workflow for assessing cerebral blood flow changes.
Signaling Pathway
PGlu-3-methyl-His-Pro-NH2, as a TRH analog, is expected to exert its effects through TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs), primarily linked to the Gq/11 protein signaling pathway. The activation of this pathway in vascular endothelial and/or smooth muscle cells is believed to mediate the observed cerebral vasodilation.
The proposed signaling cascade is as follows:
-
Receptor Binding: PGlu-3-methyl-His-Pro-NH2 binds to and activates the TRH receptor on the cell membrane.
-
G-Protein Activation: The activated TRH receptor promotes the exchange of GDP for GTP on the alpha subunit of the Gq/11 protein, leading to its activation.
-
PLCβ Activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
Vasodilation: The rise in intracellular Ca2+ and activation of PKC in endothelial cells can lead to the activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, leading to relaxation and vasodilation. In smooth muscle cells, the signaling cascade can also modulate the activity of ion channels and the contractile apparatus to promote relaxation.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for PGlu-3-methyl-His-Pro-NH2.
References
Application Notes and Protocols for Measuring TSH Release in Response to a Test Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid-Stimulating Hormone (TSH), a glycoprotein hormone secreted by the anterior pituitary, is a central regulator of thyroid function, controlling the synthesis and release of thyroid hormones (T3 and T4). The secretion of TSH is primarily stimulated by Thyrotropin-Releasing Hormone (TRH) from the hypothalamus and is subject to negative feedback by circulating thyroid hormones.[1][2] Dysregulation of TSH secretion is implicated in various thyroid disorders. Consequently, the identification and characterization of compounds that modulate TSH release are of significant interest in endocrinology and drug development.
These application notes provide a comprehensive guide for measuring the in vitro effects of a test compound on TSH release. The protocols described herein utilize primary pituitary cell cultures as a physiologically relevant model system and detail the subsequent quantification of TSH using an Enzyme-Linked Immunosorbent Assay (ELISA). Due to the absence of publicly available information regarding "A-42872 TFA" and its effects on TSH release, the following protocols are presented as a general framework for evaluating any novel test compound.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized for clear interpretation and comparison. The following table provides a template for presenting results on TSH release in response to a test compound.
Table 1: Effect of Test Compound on Basal and TRH-Stimulated TSH Release from Primary Pituitary Cells
| Treatment Group | Concentration | Mean TSH (ng/mL) | Standard Deviation | % Change from Control |
| Vehicle Control | - | 0% | ||
| Test Compound | 1 µM | |||
| Test Compound | 10 µM | |||
| Test Compound | 100 µM | |||
| TRH (10 nM) | - | |||
| Test Compound (1 µM) + TRH (10 nM) | - | |||
| Test Compound (10 µM) + TRH (10 nM) | - | |||
| Test Compound (100 µM) + TRH (10 nM) | - |
Signaling Pathways
The release of TSH from pituitary thyrotrophs is a complex process initiated by the binding of TRH to its G protein-coupled receptor (GPCR). This event triggers a signaling cascade that leads to the synthesis and secretion of TSH. Understanding this pathway is crucial for interpreting the effects of a test compound.
Caption: TRH signaling pathway leading to TSH release.
Experimental Protocols
The following protocols provide a step-by-step guide for assessing the impact of a test compound on TSH secretion from primary pituitary cells.
Experimental Workflow
Caption: Experimental workflow for TSH release assay.
Protocol 1: Primary Pituitary Cell Culture
This protocol is adapted from established methodologies for creating primary pituitary cell cultures.[3][4]
Materials:
-
Anterior pituitary glands (e.g., from rats)
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type I or II)
-
DNase I
-
Trypan Blue solution
-
Multi-well culture plates (24- or 48-well)
-
Sterile dissection tools
-
70 µm nylon cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Collection: Aseptically collect anterior pituitary glands and immediately place them in ice-cold HBSS supplemented with Penicillin-Streptomycin.
-
Mechanical Dissociation: In a sterile petri dish on ice, wash the glands with fresh, cold HBSS. Mince the tissue into small fragments (~1 mm³) using sterile scalpels.
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube and wash twice with HBSS.
-
Resuspend the tissue in a solution of DMEM/F-12 containing collagenase (e.g., 1-2 mg/mL) and DNase I (e.g., 10-20 µg/mL).
-
Incubate at 37°C for 45-60 minutes with gentle agitation every 15 minutes.
-
-
Cell Dissociation and Filtration:
-
Gently pipette the cell suspension up and down to further dissociate the tissue into a single-cell suspension.
-
Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue clumps.
-
-
Cell Plating:
-
Centrifuge the filtered cell suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in culture medium (DMEM/F-12 supplemented with 10% FBS, 2.5% HS, and Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells at a density of 2-5 x 10⁵ viable cells per well in multi-well culture plates.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for cell attachment and recovery before initiating treatment.
Protocol 2: Treatment with Test Compound and TRH
Materials:
-
Primary pituitary cell cultures (from Protocol 1)
-
Serum-free or low-serum culture medium
-
Test Compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
TRH stock solution
-
Vehicle control (e.g., DMSO)
Procedure:
-
Serum Starvation: After the initial 48-72 hour culture period, gently aspirate the culture medium and replace it with serum-free or low-serum medium. Incubate for 12-24 hours. This step helps to reduce basal hormone secretion and increase the responsiveness of the cells to stimuli.
-
Preparation of Treatment Media: Prepare the treatment media by diluting the Test Compound and/or TRH to the final desired concentrations in fresh serum-free or low-serum medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Treatment:
-
Remove the starvation medium from the wells.
-
Add the prepared treatment media to the respective wells (e.g., vehicle control, Test Compound at various concentrations, TRH alone, and Test Compound in combination with TRH).
-
Incubate the cells for a predetermined period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection:
-
Following the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the clarified supernatant to fresh tubes and store at -20°C or -80°C until TSH analysis.
-
Protocol 3: TSH Quantification by ELISA
This protocol is a general guideline for a sandwich ELISA, a common method for quantifying TSH.[1] It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial Rat TSH ELISA kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Collected culture supernatants (from Protocol 2)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Assay Procedure:
-
Add standards and samples (culture supernatants) to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody to each well.
-
Incubate the plate as per the kit's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate in the dark for the recommended time to allow for color development. The color intensity is proportional to the amount of TSH present.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TSH in the unknown samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of a test compound on TSH release from primary pituitary cells. By following these detailed procedures, researchers can obtain reliable and reproducible data to characterize the endocrine-modulating properties of novel compounds. The provided templates for data presentation and the visualization of key biological and experimental processes aim to facilitate clear communication and interpretation of the findings.
References
Application Notes and Protocols for Behavioral Testing of PGlu-3-methyl-His-Pro-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGlu-3-methyl-His-Pro-NH2, also known as Methyl-Thyrotropin-Releasing Hormone (Me-TRH), is a potent synthetic analog of the endogenous tripeptide, Thyrotropin-Releasing Hormone (TRH). It exhibits a high affinity for TRH receptors within the central nervous system (CNS) and has been reported to be more potent than TRH in eliciting behavioral effects.[1][2] This document provides detailed application notes and standardized protocols for investigating the behavioral effects of PGlu-3-methyl-His-Pro-NH2 in rodent models. The following sections include information on its mechanism of action, protocols for common behavioral assays, and examples of data presentation.
Mechanism of Action
PGlu-3-methyl-His-Pro-NH2 exerts its effects by binding to and activating TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by TRH receptor activation in the CNS involves the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is integral to many neuronal functions and is believed to underlie the behavioral effects observed after the administration of TRH and its analogs.
Data Presentation
Table 1: Hypothetical Effects of PGlu-3-methyl-His-Pro-NH2 in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) |
| Vehicle (Saline) | - | 10 | 150.5 ± 10.2 |
| PGlu-3-methyl-His-Pro-NH2 | 0.1 | 10 | 125.3 ± 9.8* |
| PGlu-3-methyl-His-Pro-NH2 | 1.0 | 10 | 98.7 ± 8.5 |
| PGlu-3-methyl-His-Pro-NH2 | 10.0 | 10 | 85.1 ± 7.9*** |
| Imipramine (Control) | 20 | 10 | 90.2 ± 8.1 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Hypothetical Effects of PGlu-3-methyl-His-Pro-NH2 in the Elevated Plus Maze in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle (Saline) | - | 8 | 25.4 ± 4.1 | 15.2 ± 2.5 |
| PGlu-3-methyl-His-Pro-NH2 | 0.1 | 8 | 35.8 ± 5.3 | 22.8 ± 3.1 |
| PGlu-3-methyl-His-Pro-NH2 | 1.0 | 8 | 48.2 ± 6.0 | 30.5 ± 3.8 |
| PGlu-3-methyl-His-Pro-NH2 | 10.0 | 8 | 55.9 ± 5.8 | 35.1 ± 4.0 |
| Diazepam (Control) | 2 | 8 | 60.1 ± 6.5 | 38.4 ± 4.2** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle group. |
Experimental Protocols
The following protocols are detailed methodologies for conducting behavioral tests to assess the antidepressant-like and anxiolytic-like effects of PGlu-3-methyl-His-Pro-NH2.
Protocol 1: Forced Swim Test (FST) in Mice
This test is used to evaluate potential antidepressant-like activity.
Materials:
-
PGlu-3-methyl-His-Pro-NH2
-
Vehicle (e.g., sterile 0.9% saline)
-
Positive control (e.g., Imipramine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording system and analysis software
Experimental Workflow:
Procedure:
-
Animal Acclimation: House mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Compound Preparation: On the day of the experiment, dissolve PGlu-3-methyl-His-Pro-NH2 in the vehicle to the desired concentrations. Prepare the positive control and vehicle solutions as well.
-
Administration: Administer the prepared solutions to the mice via the chosen route (e.g., intraperitoneal injection, i.p.) at a volume of 10 ml/kg.
-
Pre-treatment Period: Allow a 30-minute interval between the injection and the start of the behavioral test.
-
Forced Swim Test:
-
Fill the beakers with water (23-25°C) to a depth of 15 cm.
-
Gently place one mouse into each beaker.
-
The total duration of the test is 6 minutes.
-
Record the sessions for later analysis.
-
-
Data Analysis:
-
The primary measure is "immobility time," defined as the period during which the mouse makes only the movements necessary to keep its head above water.
-
Score the last 4 minutes of the 6-minute session.
-
Blinded scoring by a trained observer or automated video analysis software is recommended.
-
-
Post-test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.
Protocol 2: Elevated Plus Maze (EPM) in Rats
This test is used to assess anxiolytic-like or anxiogenic-like effects.
Materials:
-
PGlu-3-methyl-His-Pro-NH2
-
Vehicle (e.g., sterile 0.9% saline)
-
Positive control (e.g., Diazepam)
-
Male Sprague-Dawley rats (250-300g)
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor)
-
Video recording system and analysis software
Procedure:
-
Animal Acclimation: Acclimate rats as described for mice. Handle the rats for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.
-
Compound Preparation: Prepare solutions as described in the FST protocol.
-
Administration: Administer the compounds or vehicle to the rats (e.g., i.p.) at a volume of 1 ml/kg.
-
Pre-treatment Period: Allow for a 30-minute pre-treatment period in a quiet, dimly lit room.
-
Elevated Plus Maze Test:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session for subsequent analysis.
-
-
Data Analysis:
-
Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Automated tracking software is recommended for accurate data collection.
-
-
Post-test Care: Return the rat to its home cage after the test. Clean the maze thoroughly between each animal to remove any olfactory cues.
Physiological Effects
In addition to behavioral tests, it is noteworthy that PGlu-3-methyl-His-Pro-NH2 has been shown to have physiological effects. For instance, intravenous administration of 300 µg/kg of this compound has been demonstrated to elicit an 80% increase in cerebral blood flow.[3] Even lower doses have been shown to have an effect. This physiological response should be considered when interpreting behavioral data, as changes in cerebral blood flow could potentially influence activity levels and exploratory behavior.
Conclusion
PGlu-3-methyl-His-Pro-NH2 is a potent TRH analog with significant potential for modulating CNS function. The protocols outlined in this document provide a standardized framework for investigating its behavioral effects in preclinical models. While specific quantitative data for this compound in these behavioral paradigms is currently limited in the public domain, the provided hypothetical data tables and detailed methodologies offer a robust starting point for researchers. Further investigation is warranted to fully characterize the behavioral profile of PGlu-3-methyl-His-Pro-NH2 and its therapeutic potential.
References
Application Notes: In Vitro Neuroprotection Assay with PGlu-3-methyl-His-Pro-NH2
Introduction
PGlu-3-methyl-His-Pro-NH2, a potent analog of Thyrotropin-Releasing Hormone (TRH), has demonstrated significant neuroprotective properties in various preclinical studies.[1][2][3] As a neuropeptide, TRH and its analogs are known to have effects beyond the regulation of the hypothalamic-pituitary-thyroid axis.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the neuroprotective potential of PGlu-3-methyl-His-Pro-NH2 in an in vitro setting. The protocols detailed below focus on utilizing the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research, and inducing neuronal damage through oxidative stress, a common pathological mechanism.
Mechanism of Action
The precise neuroprotective mechanism of TRH analogs like PGlu-3-methyl-His-Pro-NH2 is not fully elucidated but is believed to be multifactorial. Evidence suggests that these compounds may exert their effects through:
-
Modulation of Glutamate Excitotoxicity : TRH analogs have been shown to protect neurons from glutamate-induced cell death.
-
Reduction of Oxidative Stress : These peptides can mitigate the damaging effects of reactive oxygen species (ROS) generated during cellular stress.
-
Activation of Pro-Survival Signaling Pathways : TRH receptors are G protein-coupled receptors (GPCRs) that can activate downstream signaling cascades, such as the phosphoinositide/calcium and mitogen-activated protein kinase (MAPK) pathways, which are involved in promoting cell survival.
Experimental Protocols
Cell Culture and Maintenance
The human neuroblastoma SH-SY5Y cell line is a commonly used model for in vitro neuroprotection studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. This is typically done by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
Induction of Oxidative Stress
Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and mimic the conditions found in neurodegenerative diseases.
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of PGlu-3-methyl-His-Pro-NH2 for 2 hours.
-
Following pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 200-600 µM) for 24 hours to induce oxidative stress.
Assessment of Neuroprotection
The neuroprotective effect of PGlu-3-methyl-His-Pro-NH2 can be quantified by measuring cell viability and cytotoxicity.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the 24-hour incubation with H₂O₂, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
After the 24-hour incubation with H₂O₂, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a reaction mixture according to the LDH assay kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation
The following tables present exemplary data from in vitro neuroprotection assays. These tables should be used as a template for presenting experimental results.
Table 1: Neuroprotective Effect of PGlu-3-methyl-His-Pro-NH2 on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (%) | Standard Deviation |
| Control (untreated) | - | 100.0 | ± 5.1 |
| H₂O₂ (400 µM) | - | 55.2 | ± 4.5 |
| PGlu-3-methyl-His-Pro-NH2 + H₂O₂ | 0.1 µM | 68.7 | ± 3.9 |
| PGlu-3-methyl-His-Pro-NH2 + H₂O₂ | 1 µM | 82.4 | ± 4.2 |
| PGlu-3-methyl-His-Pro-NH2 + H₂O₂ | 10 µM | 91.3 | ± 3.7 |
Table 2: Effect of PGlu-3-methyl-His-Pro-NH2 on Cytotoxicity (LDH Release Assay)
| Treatment Group | Concentration | LDH Release (% of Maximum) | Standard Deviation |
| Control (untreated) | - | 15.3 | ± 2.1 |
| H₂O₂ (400 µM) | - | 88.9 | ± 6.8 |
| PGlu-3-methyl-His-Pro-NH2 + H₂O₂ | 0.1 µM | 65.1 | ± 5.4 |
| PGlu-3-methyl-His-Pro-NH2 + H₂O₂ | 1 µM | 42.6 | ± 4.9 |
| PGlu-3-methyl-His-Pro-NH2 + H₂O₂ | 10 µM | 25.8 | ± 3.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro neuroprotection assay.
Proposed Signaling Pathway
Caption: Proposed TRH receptor-mediated signaling pathway in neuroprotection.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PGlu-3-methyl-His-Pro-NH2 (TFA) stability in aqueous solutions
This technical support center provides guidance on the stability of PGlu-3-methyl-His-Pro-NH2 (TFA salt) in aqueous solutions for researchers, scientists, and drug development professionals. As a modified thyrotropin-releasing hormone (TRH) analog, understanding its stability is crucial for reliable experimental results and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized PGlu-3-methyl-His-Pro-NH2?
A1: For initial reconstitution of the lyophilized peptide, sterile, purified water (e.g., HPLC-grade or WFI) is recommended. For peptides with solubility challenges, the addition of a small amount of acetonitrile or DMSO may be necessary. However, it is crucial to first test the solubility of a small amount of the peptide before dissolving the entire sample.[1] Always consider the compatibility of the chosen solvent with your downstream experimental assay.[1]
Q2: What are the optimal storage conditions for PGlu-3-methyl-His-Pro-NH2 in its lyophilized form and in solution?
A2: Lyophilized PGlu-3-methyl-His-Pro-NH2 should be stored at -20°C or colder, protected from light and moisture.[1][2] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2] Once in solution, the peptide's shelf-life is significantly reduced. For short-term storage (days to weeks), solutions can be kept at 4°C. For longer-term storage, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.
Q3: What are the primary factors that can affect the stability of PGlu-3-methyl-His-Pro-NH2 in aqueous solutions?
A3: Several factors can impact the stability of peptides in aqueous solutions, including:
-
pH: Extreme pH values (both acidic and basic) can accelerate hydrolysis of peptide bonds. The optimal pH for stability is peptide-specific and should be determined experimentally.
-
Temperature: Higher temperatures increase the rate of chemical degradation reactions such as hydrolysis and oxidation.
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues. Although PGlu-3-methyl-His-Pro-NH2 does not contain highly susceptible residues like Cysteine or Methionine, the histidine residue can be a site for oxidation.
-
Enzymatic Degradation: If the solution is not sterile or is used in a biological matrix (e.g., serum, plasma), peptidases can degrade the peptide. The parent compound, TRH, is known to be degraded by enzymes like pyroglutamyl aminopeptidase.
-
Light Exposure: Prolonged exposure to light can potentially lead to photodegradation.
Q4: How does the methylation of the histidine residue in PGlu-3-methyl-His-Pro-NH2 affect its stability compared to the native TRH?
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity in experiments. | Peptide degradation due to improper storage or handling. Multiple freeze-thaw cycles. Contamination of the stock solution. | Prepare fresh solutions from lyophilized powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use sterile buffers and handle solutions under aseptic conditions to prevent microbial growth. |
| Precipitation of the peptide in solution. | Poor solubility at the working concentration or pH. Aggregation of the peptide over time. | Test solubility in different buffer systems and pH ranges. Consider using a small percentage of an organic co-solvent like DMSO or acetonitrile if compatible with the assay. Sonicate the solution briefly to aid dissolution. |
| Inconsistent results between experiments. | Instability of the peptide in the experimental buffer. Adsorption of the peptide to container surfaces. | Perform a preliminary stability study of the peptide in your experimental buffer at the intended temperature and duration. Use low-protein-binding tubes and pipette tips. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of the peptide (e.g., hydrolysis, oxidation). Contamination of the sample or mobile phase. | Analyze freshly prepared solutions as a control. Ensure high purity of solvents and reagents for HPLC. Characterize the new peaks using mass spectrometry to identify potential degradation products. |
Stability Data Summary
Specific quantitative stability data for PGlu-3-methyl-His-Pro-NH2 in aqueous solutions is not available in the public domain. The following table provides a general overview of factors influencing peptide stability and should be used as a guideline for designing your own stability studies.
| Condition | General Impact on Peptide Stability | Recommendations for PGlu-3-methyl-His-Pro-NH2 |
| pH | Stability is generally optimal in a slightly acidic to neutral pH range (pH 4-7) for many peptides. Extreme pH can cause hydrolysis. | Empirically determine the optimal pH for stability. Start with a buffer in the pH 5-6 range. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at 4°C for short-term use and frozen (-20°C or -80°C) for long-term storage. |
| Buffer Type | The choice of buffer can influence stability. Phosphate buffers can sometimes catalyze degradation. Citrate and acetate buffers are common choices. | Evaluate stability in different buffer systems (e.g., acetate, citrate) to find the most suitable one for your application. |
| Presence of Excipients | Stabilizers like sugars (e.g., mannitol, sucrose) or antioxidants can be added to improve stability in formulations. | If developing a formulation, consider screening various excipients to enhance long-term stability. |
Experimental Protocols
Protocol 1: Preliminary Assessment of PGlu-3-methyl-His-Pro-NH2 Solubility
-
Preparation: Bring the lyophilized peptide vial to room temperature.
-
Initial Solvent Testing: In a low-protein-binding microcentrifuge tube, weigh a small, known amount of the peptide (e.g., 1 mg).
-
Solvent Addition: Add a calculated volume of sterile, purified water to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the solution to facilitate dissolution.
-
Observation: Visually inspect for any undissolved particulates.
-
Troubleshooting Insolubility: If the peptide does not fully dissolve, try adding a small amount of an organic solvent like acetonitrile or DMSO (ensure compatibility with your assay). Alternatively, test solubility in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solutions, followed by pH adjustment.
Protocol 2: Stability-Indicating HPLC Method for PGlu-3-methyl-His-Pro-NH2
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity and degradation of the peptide.
-
Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.
-
Column: A C18 reverse-phase column suitable for peptide analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: Linear gradient from 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the peptide solution to an appropriate concentration (e.g., 0.1 mg/mL) in Mobile Phase A or water.
-
Analysis: Inject the sample and monitor the chromatogram for the main peptide peak and any degradation products. The percentage of intact peptide can be calculated based on the peak area.
Protocol 3: Accelerated Stability Study in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of PGlu-3-methyl-His-Pro-NH2 at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., phosphate, acetate, or citrate buffer at a specific pH).
-
Aliquoting: Dispense the solution into multiple sterile, low-protein-binding vials.
-
Incubation: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from each temperature condition.
-
HPLC Analysis: Analyze the samples immediately using the stability-indicating HPLC method described in Protocol 2.
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point and temperature relative to the initial (time 0) sample. This data can be used to estimate the degradation rate.
Visualizations
Caption: Hypothetical degradation pathway of PGlu-3-methyl-His-Pro-NH2.
Caption: Workflow for an accelerated stability study of a peptide in aqueous solution.
References
Technical Support Center: Optimizing PGlu-3-methyl-His-Pro-NH2 TFA Delivery Across the BBB
Welcome to the technical support center for optimizing the delivery of PGlu-3-methyl-His-Pro-NH2 TFA across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB challenging?
A1: PGlu-3-methyl-His-Pro-NH2, also known as 3-methyl-histidine TRH (3Me-H TRH), is a synthetic analog of Thyrotropin-Releasing Hormone (TRH).[1][2] Like many peptides, its delivery to the central nervous system (CNS) is restricted by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[3][4] The challenges in crossing the BBB are primarily due to the peptide's low lipophilicity, susceptibility to enzymatic degradation, and the presence of tight junctions between the endothelial cells of the BBB.[3]
Q2: What are the common strategies to enhance the BBB penetration of peptide analogs like this compound?
A2: Several strategies can be employed to improve the delivery of peptides into the brain. These can be broadly categorized as:
-
Invasive Methods: Direct administration into the CNS, such as intracerebroventricular (ICV) or intrathecal (IT) injections, which bypass the BBB.
-
Non-Invasive Methods:
-
Chemical Modification: Enhancing lipophilicity or conjugating the peptide with molecules that can be transported across the BBB.
-
Nanoparticle Encapsulation: Using nanoparticles to protect the peptide from degradation and facilitate its transport.
-
Receptor-Mediated Transcytosis (RMT): Attaching the peptide to a ligand that binds to receptors on the BBB, such as the transferrin receptor, to be transported across.
-
Intranasal Delivery: Administration through the nasal cavity, which can allow direct access to the brain via the olfactory and trigeminal nerves.
-
Q3: How can I assess the stability of my peptide in plasma?
A3: Protecting peptides from degradation in plasma is crucial for successful delivery to the brain. To assess stability, you can incubate this compound in plasma or serum at 37°C. At various time points, samples can be taken and the concentration of the intact peptide can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Low Permeability in In Vitro BBB Models
Problem: My this compound shows very low or no permeability across my in vitro BBB model.
| Possible Cause | Troubleshooting Step |
| Model Integrity Compromised | Verify the integrity of your in vitro BBB model by measuring the Transendothelial Electrical Resistance (TEER). TEER values should be high, indicating tight junction formation. Also, assess the permeability of a paracellular marker like Lucifer Yellow or a fluorescently labeled dextran; its passage should be minimal. |
| Peptide Degradation | The peptide may be degraded by enzymes present in the cell culture medium or expressed by the cells. Analyze samples from both the apical and basolateral chambers at the end of the experiment using HPLC or LC-MS/MS to check for degradation products. Consider adding protease inhibitors to the medium if degradation is confirmed. |
| Active Efflux | The peptide may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain endothelial cells. To test this, co-administer your peptide with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) and observe if permeability increases. |
| Low Passive Diffusion | The inherent physicochemical properties of the peptide may limit its passive diffusion. Consider chemical modifications to increase lipophilicity or explore carrier-mediated transport strategies. |
| Incorrect Assay Conditions | Ensure the assay is performed at 37°C, as active transport mechanisms are temperature-dependent. Check that the pH and composition of your buffer are appropriate and consistent across experiments. |
High Variability in In Vivo Brain Uptake Studies
Problem: I am observing high variability in the brain-to-plasma concentration ratios of this compound in my animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Administration | Ensure precise and consistent administration of the peptide, whether intravenous, intraperitoneal, or intranasal. For intravenous injections, verify the injection site and rate. For intranasal delivery, control the volume and placement of the dose. |
| Variable Plasma Stability | If the peptide is rapidly degraded in the bloodstream, small variations in sampling time can lead to large differences in plasma concentration. Perform a detailed pharmacokinetic study to understand the peptide's half-life in circulation. |
| Anesthesia Effects | Anesthetics can affect cerebral blood flow and BBB permeability. Use a consistent anesthetic regimen for all animals and ensure the depth of anesthesia is stable throughout the experiment. |
| Sample Processing Artifacts | Ensure that brain tissue is harvested and processed consistently. This includes rapid removal, homogenization, and extraction procedures to prevent post-mortem degradation of the peptide. |
| Incorrect Quantification Method | Validate your analytical method (e.g., LC-MS/MS) for quantifying the peptide in both brain homogenate and plasma. Ensure good linearity, accuracy, and precision. Chromatographic verification is essential to confirm that the measured signal corresponds to the intact peptide. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the potential impact of different delivery strategies on the BBB permeability of a peptide like this compound.
Table 1: In Vitro Permeability Across a Transwell BBB Model
| Formulation | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |
| This compound (Unmodified) | 0.5 x 10-6 | 3.5 |
| With P-gp Inhibitor | 1.2 x 10-6 | 1.2 |
| Lipophilic Analog | 2.5 x 10-6 | 1.8 |
| Nanoparticle Encapsulation | 4.0 x 10-6 | 1.1 |
| Transferrin-Conjugated Nanoparticles | 8.5 x 10-6 | 0.9 |
Table 2: In Vivo Brain Uptake in a Rodent Model
| Delivery Method | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Intravenous (Unmodified Peptide) | 0.02 | 0.01 |
| Intravenous (Nanoparticle Formulation) | 0.15 | 0.08 |
| Intranasal Administration | 0.25 | 0.12 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell Model
This protocol outlines the steps to assess the permeability of this compound across a co-culture model of brain endothelial cells and astrocytes.
1. Cell Culture and Model Assembly:
- Culture brain endothelial cells (e.g., hCMEC/D3 or primary cells) on the apical side of a Transwell insert.
- Culture astrocytes on the basolateral side of the well.
- Allow the co-culture to establish for several days until a high TEER value is achieved, indicating monolayer integrity.
2. Permeability Experiment:
- Replace the medium in both chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add this compound to the apical (donor) chamber.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
- To measure efflux, perform the experiment in the reverse direction (basolateral to apical).
3. Sample Analysis:
- Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
4. Data Calculation:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of peptide accumulation in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio by dividing the Papp (basolateral to apical) by the Papp (apical to basolateral).
Protocol 2: In Vivo Brain Uptake Study in Mice
This protocol describes how to determine the brain-to-plasma concentration ratio (Kp) of this compound.
1. Animal Preparation:
- Acclimate mice to the laboratory conditions.
- Administer the peptide formulation via the desired route (e.g., intravenous tail vein injection).
2. Sample Collection:
- At a predetermined time point post-administration (e.g., 30 minutes), anesthetize the mouse.
- Collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
- Perform transcardial perfusion with saline to remove blood from the brain vasculature.
- Harvest the brain and immediately freeze it.
3. Sample Processing:
- Centrifuge the blood sample to obtain plasma.
- Weigh the brain tissue and homogenize it in a suitable buffer.
- Perform protein precipitation and extraction on both plasma and brain homogenate samples.
4. Quantification:
- Analyze the processed samples by LC-MS/MS to determine the concentration of the peptide in both plasma and brain homogenate.
5. Data Calculation:
- Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of the peptide in the brain (ng/g of tissue) by its concentration in plasma (ng/mL).
Visualizations
Caption: Workflow for assessing BBB permeability.
Caption: Receptor-mediated transcytosis across the BBB.
Caption: Troubleshooting low in vitro permeability.
References
- 1. Cerebrovascular effects of the TRH analogues pGlu-3-methyl-His-Pro amide and pGlu-Glu-Pro amide: a comparison with TRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal delivery of a thyrotropin-releasing hormone analog attenuates seizures in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
Technical Support Center: Dose-Response Optimization for PGlu-3-methyl-His-Pro-NH2 Neuroprotection
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the neuroprotective effects of PGlu-3-methyl-His-Pro-NH2, a stable analog of Thyrotropin-Releasing Hormone (TRH). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is PGlu-3-methyl-His-Pro-NH2 and what is its primary mechanism of action in neuroprotection?
A1: PGlu-3-methyl-His-Pro-NH2 (also known as 3-Me-H TRH or M-TRH) is a biologically active and metabolically stable analog of Thyrotropin-Releasing Hormone (TRH). Its neuroprotective effects are primarily observed against glutamate-induced excitotoxicity.[1][2] It is believed to act through its own selective G-protein coupled receptor (GPCR), the TRH receptor, rather than directly interacting with glutamate receptors.[1] The neuroprotective action appears to be independent of caspase-3, a key enzyme in apoptosis, and does not seem to involve the pro-survival PI3K/Akt and MAPK/ERK1/2 pathways.[3]
Q2: What is the optimal concentration range for observing the neuroprotective effects of PGlu-3-methyl-His-Pro-NH2?
A2: The neuroprotective effect of PGlu-3-methyl-His-Pro-NH2 is concentration-dependent. In studies using primary fetal rat hippocampal neurons challenged with glutamate, significant neuroprotection was observed at concentrations of 0.1 µM, 1 µM, and 10 µM.[1] The protective effect diminishes at concentrations lower than 0.1 µM. It is important to perform a dose-response study in your specific experimental model to determine the optimal concentration.
Q3: Is PGlu-3-methyl-His-Pro-NH2 toxic to neurons at higher concentrations?
A3: Studies have shown that prolonged exposure (16 hours) to 10 µM PGlu-3-methyl-His-Pro-NH2 is not toxic to fetal hippocampal neurons in culture. However, it is always recommended to perform a toxicity assessment of the compound alone at the highest concentration you plan to use in your neuroprotection assays.
Q4: What are the key signaling pathways activated by PGlu-3-methyl-His-Pro-NH2 binding to the TRH receptor?
A4: The TRH receptor is a Gq/11 protein-coupled receptor. Upon binding of PGlu-3-methyl-His-Pro-NH2, the Gq protein activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This signaling cascade is believed to be central to the effects of TRH and its analogs.
Troubleshooting Guides
This section addresses common issues that may arise during your neuroprotection experiments with PGlu-3-methyl-His-Pro-NH2.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Uneven Cell Plating | Ensure thorough mixing of the cell suspension before and during plating. Use reverse pipetting techniques for better consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental conditions as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh tips for each replicate and condition. |
| Compound Precipitation | Visually inspect for any precipitate after diluting the compound in your culture medium. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Inconsistent Incubation Times | Use a multichannel pipette for adding reagents to minimize time differences between wells. Ensure consistent incubation times for all plates. |
Issue 2: No Observed Neuroprotective Effect
| Potential Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a dose-response curve to determine the effective concentration range for your specific cell type and neurotoxic insult. |
| Ineffective Neurotoxic Insult | Titrate the concentration and duration of the neurotoxic agent (e.g., glutamate) to achieve a consistent level of cell death (typically 50-70%) in your control wells. |
| Timing of Compound Administration | The timing of PGlu-3-methyl-His-Pro-NH2 administration relative to the neurotoxic insult is critical. Typically, pre-treatment before the insult is more effective. Optimize the pre-treatment duration. |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are in a healthy, exponential growth phase before starting the experiment. |
| Assay Sensitivity | Ensure your chosen viability or cytotoxicity assay is sensitive enough to detect changes in your experimental model. Consider using multiple assays to confirm results. |
Issue 3: Issues with Primary Neuronal Cultures
| Potential Cause | Recommended Solution |
| Cell Clumping and Poor Attachment | Ensure proper coating of culture vessels with an appropriate substrate (e.g., Poly-D-Lysine). Dissociate tissue gently and thoroughly to obtain a single-cell suspension. |
| Glial Cell Overgrowth | Use a serum-free medium supplemented with B-27. If necessary, a low concentration of an anti-mitotic agent like cytosine arabinoside (AraC) can be used, but be aware of potential neurotoxic effects. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Practice strict aseptic techniques. Regularly test for mycoplasma contamination. If contamination occurs, discard the cultures and thoroughly clean the incubator and biosafety cabinet. |
Quantitative Data Summary
The following tables summarize the dose-dependent neuroprotective effects of PGlu-3-methyl-His-Pro-NH2 against glutamate-induced toxicity in primary fetal rat hippocampal neurons, based on the findings of Veronesi et al. (2007).
Table 1: Effect of PGlu-3-methyl-His-Pro-NH2 on Neuronal Viability (Trypan Blue Exclusion)
| Treatment Group | Neuronal Viability (% of Control) |
| Control (Media alone) | 100% |
| 500 µM Glutamate | ~40% |
| 500 µM Glutamate + 0.001 µM PGlu-3-methyl-His-Pro-NH2 | ~42% |
| 500 µM Glutamate + 0.01 µM PGlu-3-methyl-His-Pro-NH2 | ~45% |
| 500 µM Glutamate + 0.1 µM PGlu-3-methyl-His-Pro-NH2 | ~60% |
| 500 µM Glutamate + 1 µM PGlu-3-methyl-His-Pro-NH2 | ~75% |
| 500 µM Glutamate + 10 µM PGlu-3-methyl-His-Pro-NH2 | ~79% |
| 10 µM PGlu-3-methyl-His-Pro-NH2 alone | ~100% |
Table 2: Effect of PGlu-3-methyl-His-Pro-NH2 on Neuronal Damage (LDH Release)
| Treatment Group | LDH Release (Arbitrary Units) |
| Control (Media alone) | ~0.05 |
| 500 µM Glutamate | ~0.20 |
| 500 µM Glutamate + 0.001 µM PGlu-3-methyl-His-Pro-NH2 | ~0.19 |
| 500 µM Glutamate + 0.01 µM PGlu-3-methyl-His-Pro-NH2 | ~0.18 |
| 500 µM Glutamate + 0.1 µM PGlu-3-methyl-His-Pro-NH2 | ~0.16 |
| 500 µM Glutamate + 1 µM PGlu-3-methyl-His-Pro-NH2 | ~0.12 |
| 500 µM Glutamate + 10 µM PGlu-3-methyl-His-Pro-NH2 | ~0.10 |
| 10 µM PGlu-3-methyl-His-Pro-NH2 alone | ~0.05 |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol is a generalized procedure for inducing excitotoxicity in primary neuronal cultures.
-
Cell Plating: Plate primary neurons (e.g., hippocampal or cortical neurons) at a suitable density in 96-well plates coated with an appropriate substrate (e.g., 0.1 mg/mL poly-D-lysine).
-
Cell Culture: Culture the neurons for 7-10 days in vitro (DIV) in a suitable neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) to allow for maturation and synapse formation.
-
Compound Pre-treatment: Prepare serial dilutions of PGlu-3-methyl-His-Pro-NH2 in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Glutamate Insult: Prepare a stock solution of L-glutamic acid. Add the desired final concentration of glutamate (e.g., 100-500 µM) to the wells, except for the negative control wells.
-
Incubation: Incubate the plates for the desired duration of the excitotoxic insult (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Neuroprotection: Following incubation, assess cell viability and/or cytotoxicity using assays such as the MTT assay (Protocol 2) or the LDH assay (Protocol 3).
Protocol 2: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of the cells.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the experimental treatment, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Protocol 3: LDH Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Supernatant Collection: After the experimental treatment, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. This typically includes a substrate, a cofactor (NAD+), and a tetrazolium salt.
-
Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Mandatory Visualizations
Experimental Workflow for Neuroprotection Assays.
TRH Receptor Signaling Pathway in Neuroprotection.
References
Technical Support Center: Troubleshooting Inconsistent Results with TRH Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results during experiments with Thyrotropin-Releasing Hormone (TRH) analogs. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRH analogs?
A1: TRH analogs, such as Taltirelin, are synthetic molecules that mimic the action of the endogenous tripeptide, TRH.[1] Their primary mechanism of action is as agonists at the human TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[1] While some analogs may bind to the TRH receptor with a different affinity than TRH, they can exhibit a higher intrinsic efficacy, meaning they can elicit a stronger maximal response, classifying them as "superagonists".[1]
Q2: What is the canonical signaling pathway activated by TRH analogs?
A2: The TRH receptor is primarily coupled to the Gq/11 family of G proteins.[1][2] Upon binding of a TRH analog, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key downstream signal of on-target TRH analog activity.
References
PGlu-3-methyl-His-Pro-NH2 TFA storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of PGlu-3-methyl-His-Pro-NH2 TFA, a synthetic analogue of Thyrotropin-releasing hormone (TRH).
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound?
A1: Lyophilized peptides are stable at room temperature for a couple of weeks, but for long-term storage, it is recommended to store them at -20°C.[1] To ensure stability, the product should be stored in a tightly sealed vial.[2]
Q2: What is the recommended procedure for preparing a stock solution?
A2: Before opening the vial, it is advisable to allow the product to equilibrate to room temperature for at least one hour.[2] For reconstitution, sterile, deionized water or a buffer such as PBS can be used.[3] To aid dissolution, you can gently vortex the solution. If solubility issues persist, sonication may be employed.[4]
Q3: How should I store the reconstituted stock solution?
A3: Once reconstituted, it is recommended to aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.
Q4: My peptide is difficult to dissolve. What can I do?
A4: this compound is a basic peptide. If you encounter solubility issues in water, you can try dissolving it in a dilute acidic solution, such as 10% aqueous acetic acid, and then dilute it to your desired concentration with your buffer. Sonication can also help to break up aggregates and improve solubility.
Q5: What is the TFA salt, and do I need to remove it?
A5: TFA (trifluoroacetic acid) is used during peptide synthesis and purification, resulting in the final product being a TFA salt. For many in vitro applications, the presence of residual TFA is not a concern. However, for cell-based assays or in vivo studies, TFA can be cytotoxic or elicit abnormal responses. In such cases, it is advisable to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve | The peptide may have poor solubility in the chosen solvent. | Try dissolving the peptide in a small amount of 10% aqueous acetic acid before diluting with your buffer. Sonication can also be used to aid dissolution. |
| Precipitation upon adding to aqueous buffer | The peptide's solubility limit in the final solution has been exceeded. | Dissolve the peptide in a minimal amount of an organic solvent like DMSO first, and then slowly add this solution to your stirring aqueous buffer. |
| Inconsistent experimental results | Possible peptide degradation due to improper storage or handling. | Ensure the lyophilized peptide is stored at -20°C and reconstituted solutions are aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected biological effects in cell-based assays | Interference from the TFA counter-ion. | For sensitive applications, consider performing a TFA salt exchange to an acetate or hydrochloride salt. |
Storage and Stability Data
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | Room Temperature | 2-3 weeks |
| -20°C | Up to 24 months | |
| Stock Solution in aqueous buffer | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Stock Solution in DMSO | -20°C | 2 weeks |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Allow the vial of lyophilized peptide to equilibrate to room temperature for at least one hour before opening.
-
Add the desired volume of sterile, deionized water or aqueous buffer (e.g., PBS) to the vial to achieve the target concentration.
-
Gently vortex the vial to ensure the peptide is fully dissolved.
-
If the peptide does not readily dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.
-
For long-term storage, aliquot the reconstituted peptide into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol should be performed in a fume hood with appropriate personal protective equipment.
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to reach a final HCl concentration between 2 mM and 10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution using liquid nitrogen and then lyophilize overnight to remove all liquid.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the freeze-drying process at least two more times.
-
After the final lyophilization, the peptide is ready to be dissolved in the desired buffer for your experiment.
Visualizations
Caption: Best practices workflow for this compound.
Caption: Troubleshooting workflow for peptide solubility issues.
Caption: Simplified signaling pathway of TRH analogues.
References
Minimizing off-target effects of PGlu-3-methyl-His-Pro-NH2
Welcome to the Technical Support Center for PGlu-3-methyl-His-Pro-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of PGlu-3-methyl-His-Pro-NH2, a potent analog of Thyrotropin-Releasing Hormone (TRH), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PGlu-3-methyl-His-Pro-NH2?
A1: PGlu-3-methyl-His-Pro-NH2 is a synthetic analog of Thyrotropin-Releasing Hormone (TRH). Its primary mechanism of action is as a potent agonist at TRH receptors, which are G-protein coupled receptors (GPCRs). The methylation of the histidine residue enhances its binding affinity and potency compared to endogenous TRH.[1][2][3] There are at least two major subtypes of TRH receptors, TRH-R1 and TRH-R2, and the selectivity of PGlu-3-methyl-His-Pro-NH2 for these subtypes may vary.[4][5]
Q2: What is the canonical signaling pathway activated by PGlu-3-methyl-His-Pro-NH2?
A2: TRH receptors, the primary targets of PGlu-3-methyl-His-Pro-NH2, are predominantly coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This elevation in cytosolic Ca2+ is a key downstream indicator of on-target activity.
Q3: What are the potential off-target effects of PGlu-3-methyl-His-Pro-NH2?
A3: While specific off-target binding data for PGlu-3-methyl-His-Pro-NH2 is limited, potential off-target effects can be extrapolated from studies of other TRH analogs. These can be broadly categorized as:
-
Differential activity at TRH receptor subtypes: The peptide may exhibit unintended or more potent activity at one TRH receptor subtype (e.g., TRH-R2) over another (TRH-R1), which could be considered an "off-target" effect depending on the experimental goal.
-
Downstream on-target effects: Many observed physiological effects, such as the modulation of dopamine, serotonin, and norepinephrine systems, are often downstream consequences of on-target TRH receptor activation rather than direct binding to other receptors. For example, the TRH analog taltirelin is known to upregulate Dopamine D2 Receptor (DRD2) expression via the TRHR-MAPK-RARα signaling pathway.
-
Cross-reactivity with other GPCRs: Although less common for peptides compared to small molecules, at high concentrations, there is a possibility of cross-reactivity with other GPCRs that share structural similarities in their binding pockets.
Q4: What are some common side effects observed with TRH analogs in clinical and preclinical studies?
A4: Clinical and preclinical studies of various TRH analogs, such as taltirelin and protirelin, have reported a range of side effects. While these are not direct evidence of off-target binding, they represent potential physiological consequences of potent TRH receptor activation that researchers should be aware of. These can include gastrointestinal issues, cardiovascular effects (changes in heart rate and blood pressure), and neurological effects like alterations in sleep patterns and arousal.
Troubleshooting Guides
This section provides guidance for specific unexpected experimental outcomes.
Issue 1: Unexpected or Exaggerated Cellular Response
Symptoms:
-
The observed cellular response (e.g., calcium release, gene expression) is significantly more potent or efficacious than expected.
-
The response kinetics are different from those of native TRH.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Higher Potency of the Analog | PGlu-3-methyl-His-Pro-NH2 is known to be more potent than TRH. Perform a full dose-response curve to accurately determine the EC50. |
| "Superagonist" Activity | Some TRH analogs act as "superagonists," exhibiting higher intrinsic efficacy than TRH. This means they can elicit a stronger maximal response even with lower receptor affinity. Compare the maximal response of PGlu-3-methyl-His-Pro-NH2 to that of a saturating concentration of TRH. |
| Differential TRH Receptor Subtype Activation | The cell line used may express a different ratio of TRH-R1 and TRH-R2 than anticipated, and the analog may have selectivity for one subtype. Use cell lines selectively expressing either TRH-R1 or TRH-R2 to dissect the contribution of each subtype to the observed effect. |
Issue 2: Suspected Off-Target Signaling (e.g., cAMP Modulation)
Symptoms:
-
Observation of changes in intracellular cAMP levels (either increase or decrease) following treatment with PGlu-3-methyl-His-Pro-NH2. The canonical TRH receptor pathway primarily involves Gq/11 and calcium signaling, not direct cAMP modulation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Pathway Crosstalk | The observed change in cAMP may be an indirect effect of the primary Gq/11 signaling cascade. Investigate downstream effectors of the PLC pathway that might influence adenylyl cyclase activity. |
| Direct Off-Target GPCR Activation | At higher concentrations, the peptide may be interacting with a Gs- or Gi-coupled receptor. |
| 1. Confirm with a TRH Receptor Antagonist: Pre-treat cells with a known TRH receptor antagonist. If the cAMP response is blocked, it is likely downstream of TRH receptor activation. If it persists, it may be a direct off-target effect. | |
| 2. cAMP Assay with Forskolin: To test for potential Gi coupling, stimulate cells with forskolin (an adenylyl cyclase activator) in the presence and absence of PGlu-3-methyl-His-Pro-NH2. A decrease in forskolin-stimulated cAMP suggests activation of a Gi-coupled receptor. |
Quantitative Data
The following tables summarize comparative data for various TRH analogs to provide context for the expected potency and selectivity of PGlu-3-methyl-His-Pro-NH2.
Table 1: Comparative Binding Affinities (IC50, nM) of TRH Analogs at TRH-R1 and TRH-R2
| Compound | TRH-R1 | TRH-R2 |
| TRH | 5.4 | 110 |
| [3-Me-His²]TRH (PGlu-3-methyl-His-Pro-NH2) | Data not available in this specific study, but expected to have high affinity | Data not available in this specific study, but expected to have high affinity |
| Taltirelin | 72 | 2.7 |
Data adapted from a study on murine TRH receptors expressed in HEK cells. Note that PGlu-3-methyl-His-Pro-NH2 is also referred to as [3-Me-His²]TRH.
Table 2: Comparative Functional Potencies (EC50, nM) of TRH Analogs at TRH-R1 and TRH-R2 (Calcium Release Assay)
| Compound | TRH-R1 | TRH-R2 |
| TRH | 0.47 | 0.11 |
| [3-Me-His²]TRH (PGlu-3-methyl-His-Pro-NH2) | Data not available in this specific study | Data not available in this specific study |
| Taltirelin | 2.0 | 0.12 |
Data adapted from a study on murine TRH receptors expressed in HEK cells.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Selectivity
This protocol is designed to determine the binding affinity (Ki) of PGlu-3-methyl-His-Pro-NH2 for TRH-R1 and TRH-R2.
Materials:
-
HEK293 cells stably expressing human TRH-R1 or TRH-R2.
-
[³H]-pGlu-3-methyl-His-Pro-NH2 ([³H]MeTRH) as the radioligand.
-
Unlabeled PGlu-3-methyl-His-Pro-NH2.
-
Unlabeled TRH (for comparison).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing either TRH-R1 or TRH-R2. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³H]MeTRH (typically at or below its Kd), and increasing concentrations of unlabeled PGlu-3-methyl-His-Pro-NH2 or TRH. Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled TRH).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay to Assess Functional Potency
This protocol measures the functional potency (EC50) of PGlu-3-methyl-His-Pro-NH2 by quantifying intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human TRH-R1 or TRH-R2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PGlu-3-methyl-His-Pro-NH2.
-
TRH (as a reference compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject increasing concentrations of PGlu-3-methyl-His-Pro-NH2 or TRH and record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Canonical signaling pathway of PGlu-3-methyl-His-Pro-NH2 via the TRH receptor.
Caption: Logical workflow for troubleshooting unexpected cellular responses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRH-R2 exhibits similar binding and acute signaling but distinct regulation and anatomic distribution compared with TRH-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyrotropin-releasing hormone receptors -- similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Synthetic Peptide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of synthetic peptides.
Troubleshooting Guides
This guide provides a summary of common problems, their potential causes, and recommended solutions to overcome challenges during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Peptide Stability in Serum | Enzymatic Degradation: Peptides are susceptible to breakdown by proteases in biological fluids.[1] | Chemical Modifications: - D-Amino Acid Substitution: Reduces recognition by enzymes.[2] - Cyclization: Strengthens the peptide's structure, making it more resistant to enzymatic breakdown.[2][3][4] - Terminal Modifications: N-terminal acetylation and C-terminal amidation can block exopeptidases. Formulation Strategies: - PEGylation: Attaching polyethylene glycol (PEG) chains shields the peptide from enzymes. |
| Poor Membrane Permeability | Physicochemical Properties: High hydrophilicity, charge, and large size can prevent peptides from crossing cell membranes. | Permeation Enhancement Strategies: - Lipidation: Adding a lipid moiety increases the peptide's hydrophobicity. - Cell-Penetrating Peptides (CPPs): Conjugating the peptide to a CPP can facilitate its entry into cells. - Backbone Modifications: N-methylation can improve permeability by reducing hydrogen bonding potential. |
| Rapid Renal Clearance | Small Size: Peptides with a low molecular weight are quickly filtered out by the kidneys. | Strategies to Increase Hydrodynamic Size: - PEGylation: Increases the effective size of the peptide, slowing down renal filtration. - Fusion to Larger Proteins: Attaching the peptide to a larger protein like albumin can extend its circulation time. - Binding to Serum Albumin: Modifying the peptide to bind to albumin in the blood can reduce clearance. |
| Off-Target Effects or Immunogenicity | Peptide Sequence: Certain amino acid sequences can be recognized by the immune system. Impurities: Contaminants from the synthesis process can cause unexpected biological responses. | Reducing Immunogenicity: - PEGylation: The PEG chains can mask antigenic parts of the peptide. - Sequence Modification: Alter the peptide sequence to remove potential immune triggers. Ensuring Purity: - High-Performance Liquid Chromatography (HPLC): Use rigorous purification methods to remove synthesis-related impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic peptide showing low bioavailability in vivo?
A1: Low bioavailability of synthetic peptides is often due to a combination of factors including rapid degradation by proteases, poor absorption across biological membranes, and fast clearance from the body by the kidneys. Peptides are naturally susceptible to enzymes that break them down, and their often hydrophilic and large nature makes it difficult for them to pass through cell membranes. Additionally, their small size can lead to quick removal by renal filtration.
Q2: How can I improve the stability of my peptide against enzymatic degradation?
A2: Several strategies can enhance peptide stability. Cyclization , which involves creating a bond between different parts of the peptide, can make the structure more rigid and less accessible to proteases. Substituting natural L-amino acids with their non-natural D-isomers can also prevent recognition by enzymes. Another effective method is PEGylation , where polyethylene glycol chains are attached to the peptide, creating a protective shield against enzymatic attack.
Q3: What are cell-penetrating peptides (CPPs) and how can they help with my experiments?
A3: Cell-penetrating peptides are short peptides that can cross cell membranes and can be attached to other molecules, like your synthetic peptide, to help deliver them inside cells. This is particularly useful if your peptide's target is located inside the cell. By conjugating your peptide to a CPP, you can significantly improve its uptake by target cells.
Q4: My peptide is being cleared from the body too quickly. What can I do to increase its circulation time?
A4: To prolong the time your peptide stays in the bloodstream, you can increase its size. PEGylation is a common method that adds polyethylene glycol chains to the peptide, making it larger and less likely to be filtered by the kidneys. Another approach is to fuse your peptide to a larger carrier protein, such as albumin, which has a long half-life in the blood.
Q5: Are there any formulation strategies that can help improve the oral bioavailability of my peptide?
A5: Yes, while challenging, some formulation strategies can improve oral delivery. These include co-administering the peptide with permeation enhancers that temporarily open the tight junctions between intestinal cells, or using protective coatings to shield the peptide from the harsh acidic environment of the stomach. Encapsulating the peptide in nanoparticles is another approach being explored to protect it from degradation and facilitate its absorption.
Q6: What are the best analytical methods to accurately measure the concentration of my synthetic peptide in biological samples?
A6: The gold standard for quantifying peptides in biological fluids like plasma or serum is liquid chromatography-mass spectrometry (LC-MS) , particularly triple quadrupole mass spectrometry. This method is highly sensitive and specific, allowing for accurate measurement of the peptide concentration even in complex biological matrices. Enzyme-linked immunosorbent assays (ELISAs) can also be used if specific antibodies to the peptide are available.
Data Presentation
Table 1: Impact of Common Modifications on Peptide Pharmacokinetics
| Modification Strategy | Typical Effect on Half-Life (t½) | Effect on Renal Clearance | Effect on Bioavailability | Example |
| PEGylation | Significantly Increased (several to dozens of times) | Reduced | Improved | PEGylated Interferon |
| Cyclization | Increased | Generally Unchanged | Can be Improved | Cyclosporin A |
| D-Amino Acid Substitution | Increased | Generally Unchanged | Improved | Desmopressin |
| Lipidation | Increased | Reduced | Improved | Liraglutide |
| Fusion to Albumin | Dramatically Increased (from hours to weeks) | Significantly Reduced | Significantly Improved | Albumin-Exendin-4 Conjugate |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of a synthetic peptide in serum.
1. Materials:
-
Synthetic peptide of interest
-
Human or animal serum (e.g., fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator at 37°C
-
Microcentrifuge
2. Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Dilute the peptide stock solution in serum to the desired final concentration (e.g., 100 µg/mL).
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
To stop the enzymatic reaction and precipitate serum proteins, add an equal volume of ACN with 1% TFA to the aliquot.
-
Vortex the sample and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of intact peptide at each time point relative to the 0-hour time point.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a peptide.
1. Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Synthetic peptide
-
LC-MS/MS system for quantification
2. Procedure:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the peptide solution to the apical (top) chamber of the Transwell insert.
-
At various time points, collect samples from the basolateral (bottom) chamber.
-
Quantify the concentration of the peptide in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to estimate the peptide's ability to cross the intestinal barrier.
Visualizations
Caption: Key pathways leading to the in vivo degradation of synthetic peptides.
Caption: A typical experimental workflow for evaluating peptide bioavailability.
Caption: Key strategies to overcome low bioavailability of synthetic peptides.
References
Common challenges in working with PGlu-3-methyl-His-Pro-NH2
Welcome to the technical support center for PGlu-3-methyl-His-Pro-NH2, a potent analog of the Thyrotropin-Releasing Hormone (TRH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for working with this peptide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is PGlu-3-methyl-His-Pro-NH2 and how does it differ from native TRH?
PGlu-3-methyl-His-Pro-NH2 is a synthetic analog of Thyrotropin-Releasing Hormone (TRH), which has the sequence pGlu-His-Pro-NH2. The key difference is the methylation at the 3-position of the imidazole ring of the central histidine residue. This modification enhances its binding affinity for TRH receptors and increases its potency in stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland.[1][2][3][4] It also exhibits a very high affinity for TRH receptors in the central nervous system (CNS).[1]
Q2: What are the recommended storage conditions for this peptide?
For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent, it is best to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent used and the pH of the solution.
Q3: I am having trouble dissolving the lyophilized peptide. What should I do?
Peptide solubility can be challenging. Here is a general troubleshooting workflow:
-
Start with a small amount: Before dissolving the entire sample, test the solubility with a small portion.
-
Initial Solvent: Try dissolving the peptide in sterile, distilled water.
-
Assess Acidity/Basicity: Based on its amino acid composition, PGlu-3-methyl-His-Pro-NH2 is a basic peptide. If it does not dissolve in water, try a dilute acidic solution, such as 0.1 M acetic acid.
-
Sonication: Gentle sonication can help to break up aggregates and improve solubility.
-
Organic Solvents: If the peptide is still insoluble, you can try a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent results in cell-based assays (e.g., calcium imaging, TSH release).
-
Possible Cause 1: Peptide Degradation. Peptides can be degraded by proteases present in cell culture media or serum.
-
Solution: Prepare fresh stock solutions of the peptide for each experiment. When possible, use serum-free media during the peptide treatment. Include protease inhibitors in your assay buffer.
-
-
Possible Cause 2: Inaccurate Peptide Concentration. This can be due to incomplete solubilization or adsorption to plasticware.
-
Solution: Ensure the peptide is fully dissolved before use. Use low-protein-binding tubes and pipette tips.
-
-
Possible Cause 3: Cell Health and Receptor Expression. Variations in cell passage number, confluency, and receptor expression levels can affect the cellular response.
-
Solution: Use cells within a consistent passage number range. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. Regularly check the expression of the TRH receptor in your cell line.
-
In Vivo Experiments
Problem: Low bioavailability or rapid clearance in animal models.
-
Possible Cause 1: Enzymatic Degradation. Peptides are susceptible to degradation by proteases in the blood and tissues.
-
Solution: Consider co-administration with protease inhibitors, although this can have off-target effects. The 3-methyl-His modification in PGlu-3-methyl-His-Pro-NH2 already provides some protection against degradation compared to native TRH.
-
-
Possible Cause 2: Poor Permeability. The peptide may have difficulty crossing biological membranes.
-
Solution: The route of administration can significantly impact bioavailability. Intravenous (i.v.) injection will provide the most direct delivery. For other routes, formulation strategies may be needed. For instance, the permeability of PGlu-3-methyl-His-Pro-NH2 through rat skin has been shown to be increased in the presence of enhancers like ethanol and cineole.
-
Analytical Chromatography (HPLC)
Problem: Peak splitting or tailing in HPLC chromatograms.
-
Possible Cause 1: Co-eluting Impurities. The peak may not be pure.
-
Solution: Optimize the HPLC method by changing the gradient, flow rate, or column chemistry to improve resolution.
-
-
Possible Cause 2: On-column Degradation. The peptide may be degrading on the column.
-
Solution: Ensure the mobile phase pH is compatible with the peptide's stability.
-
-
Possible Cause 3: Secondary Interactions. The peptide may be interacting with the stationary phase in multiple ways.
-
Solution: Adjust the mobile phase pH or ionic strength. The addition of an ion-pairing agent (e.g., TFA) is common for peptide analysis.
-
-
Possible Cause 4: Column Voids or Contamination.
-
Solution: If the problem persists across different samples, it may be an issue with the column itself. Try flushing the column or replacing it.
-
Quantitative Data
| Compound | Receptor | Assay Type | Value | Reference |
| [3H]MeTRH | TRH Receptor | Dissociation Constant (Kd) | ~3.5 nM | |
| TRH | TRH Receptor | Dissociation Constant (Kd) | ~29 nM | |
| Analog I (Pyr-(N3-Im-methyl)-His-Pro-NH-(n-amyl)) | TRH Receptor | TSH Release (ED50) | 6 x 10-9 M | |
| TRH | TRH Receptor | TSH Release (ED50) | 5 x 10-8 M | |
| Analog 8 (pAad-(N-1-methyl)-His-Pro-NH2) | TRH-R1 | Binding Affinity (Ki) | 0.0032 µM | |
| Analog 8 (pAad-(N-1-methyl)-His-Pro-NH2) | TRH-R1 | Functional Potency (EC50) | 0.0049 µM | |
| Analog 8 (pAad-(N-1-methyl)-His-Pro-NH2) | TRH-R2 | Functional Potency (EC50) | 0.0024 µM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for TRH Receptors
This protocol is adapted from methods used for [3H]MeTRH and can be used to determine the binding affinity (Ki) of PGlu-3-methyl-His-Pro-NH2.
Materials:
-
Cell membranes prepared from a cell line expressing the TRH receptor (e.g., GH3 or HEK293 cells).
-
Radioligand: [3H]pGlu-3-methyl-His-Pro-NH2 ([3H]MeTRH).
-
Unlabeled competitor: PGlu-3-methyl-His-Pro-NH2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to the non-specific binding (NSB) wells and 50 µL of unlabeled TRH (10 µM final concentration) to the NSB wells.
-
Add 50 µL of a serial dilution of the competitor (PGlu-3-methyl-His-Pro-NH2) to the competition wells.
-
Add 50 µL of the radioligand ([3H]MeTRH) at a final concentration close to its Kd (e.g., 1-5 nM).
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the competitor and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro TSH Release Assay
This protocol is designed to measure the potency of PGlu-3-methyl-His-Pro-NH2 in stimulating TSH release from pituitary cells in culture.
Materials:
-
Primary pituitary cells or a pituitary cell line (e.g., TtT/GF).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., serum-free DMEM).
-
PGlu-3-methyl-His-Pro-NH2.
-
TSH ELISA kit.
Procedure:
-
Plate the pituitary cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with assay medium.
-
Add 500 µL of assay medium containing various concentrations of PGlu-3-methyl-His-Pro-NH2 (e.g., 10-12 M to 10-6 M) to the wells. Include a vehicle control.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Collect the supernatant from each well.
-
Measure the concentration of TSH in the supernatant using a TSH ELISA kit according to the manufacturer's instructions.
-
Plot the TSH concentration against the log of the peptide concentration to determine the EC50 value.
Visualizations
Signaling Pathway
References
Validation & Comparative
PGlu-3-methyl-His-Pro-NH2 TFA Demonstrates Enhanced Potency Over Native TRH
For researchers and professionals in drug development, a comprehensive comparison reveals that PGlu-3-methyl-His-Pro-NH2 TFA, a methylated analog of Thyrotropin-releasing hormone (TRH), exhibits significantly greater potency in receptor binding, downstream physiological effects, and central nervous system (CNS) activity.
This guide provides an objective comparison of the two compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Quantitative Comparison of Potency
Experimental data consistently indicates that the methylation of the histidine residue in the TRH tripeptide enhances its biological activity. PGlu-3-methyl-His-Pro-NH2 (MeTRH) demonstrates a higher affinity for TRH receptors and is more potent in eliciting physiological responses compared to the native TRH molecule.
| Parameter | PGlu-3-methyl-His-Pro-NH2 (MeTRH) | Thyrotropin-releasing hormone (TRH) | Fold Difference (MeTRH vs. TRH) |
| Receptor Binding Affinity (Kd) | ~3.5 nM[1][2] | ~29 nM[1][2] | ~8.3x higher affinity |
| TSH Release Potency (EC50) * | 6 x 10⁻⁹ mol/L | 5 x 10⁻⁸ mol/L | ~8.3x more potent |
| Cerebrovascular Effect | 80% increase in cerebral blood flow | 62% increase in cerebral blood flow | 1.3x greater effect |
Note: The TSH release potency data is for a closely related methylated analog, 'Pyr-(N3-Im-methyl)-His-Pro-NH-(n-amyl)'.
Mechanism of Action: TRH Receptor Signaling
Both TRH and its analog, PGlu-3-methyl-His-Pro-NH2, exert their effects by binding to the TRH receptor, a G protein-coupled receptor (GPCR). The enhanced affinity of the methylated analog leads to a more robust activation of the downstream signaling cascade.
Upon binding of the ligand, the TRH receptor activates a Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with TRH, such as the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the pituitary gland.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of unlabeled ligands, such as PGlu-3-methyl-His-Pro-NH2 and TRH, by measuring their ability to displace a radiolabeled ligand (e.g., [3H]MeTRH) from the TRH receptor.
In Vitro TSH Release Assay
This functional assay measures the potency (EC50) of TRH and its analogs in stimulating the release of TSH from pituitary tissue.
Summary of Findings
References
A Comparative Guide to the Efficacy of TRH Analogs in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Thyrotropin-releasing hormone (TRH) and its analogs represent a promising class of compounds with significant potential in the treatment of various neurological disorders. Their therapeutic utility stems from their ability to modulate neuronal activity, provide neuroprotection, and enhance cognitive functions. This guide offers an objective comparison of the efficacy of different TRH analogs, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Overview of TRH Analogs
TRH is a tripeptide with a short biological half-life, which limits its therapeutic application. This has led to the development of numerous analogs with improved stability and central nervous system (CNS) bioavailability. This guide focuses on a selection of prominent TRH analogs that have been investigated for their neuropharmacological effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data for various TRH analogs, providing a comparative overview of their binding affinities, functional potencies, and in vivo efficacy.
Table 1: TRH Receptor Binding Affinities and Functional Potencies of TRH Analogs
| Analog | Receptor/Tissue | Binding Assay Ligand | K_i_ (nM) | IC_50_ (nM) | EC_50_ (nM) | Reference(s) |
| TRH | Human TRH-R | [³H]MeTRH | - | 36 | 5.0 (Ca²⁺ release) | [1] |
| Rat Brain | [³H]-Me-TRH | - | - | - | [2] | |
| Taltirelin | Human TRH-R | [³H]MeTRH | - | 910 | 36 (Ca²⁺ release) | [1] |
| Rat Brain | [³H]-Me-TRH | 311 | - | - | [2] | |
| Montirelin (YM-14673) | Rat Brain | [³H]-Me-TRH | 35.2 | - | - | [2] |
| JAK4D | Human Hippocampal TRH Receptors | - | 6.8 | - | - | |
| TRH-degrading ectoenzyme | - | 151 | - | - | ||
| TRH Analog 3 (R=C₂H₅) | Human TRH-R1 | - | 12 | - | - | |
| TRH Analog 5 (R=CH(CH₃)₂) | Human TRH-R2 | - | - | - | 18 | |
| Human TRH-R1 | - | - | - | 1600 |
Table 2: In Vivo Efficacy of TRH Analogs in Neurological Disorder Models
| Analog | Disease Model | Species | Key Outcome | Quantitative Result | Reference(s) |
| Taltirelin | Parkinson's Disease (MPTP-induced) | Mice | Improved motor function (Rotarod test) | 1 mg/kg dose significantly alleviated impairment. | |
| Parkinson's Disease (MPTP-induced) | Mice | Neuroprotection | Reduced loss of dopaminergic neurons in the substantia nigra. | ||
| Parkinson's Disease (Rotenone-induced) | SH-SY5Y cells | Reduced Oxidative Stress | 5 µM Taltirelin lowered ROS by 38.65% ± 7.28%. | ||
| Spinocerebellar Degeneration | Humans | Improved ataxia (K-SARA score) | Significant improvement (-1.28 ± 2.91) vs. placebo (0.03 ± 2.41) in hereditary ataxia subgroup. | ||
| Transient Forebrain Ischemia | Mice | Neuroprotection | 0.3 mg/kg injection significantly suppressed the reduction of hippocampal neuronal density. | ||
| Posatirelin | Vascular Dementia | Humans | Improved cognitive function (GBS Scale) | Significant improvement in intellectual performance, orientation, motivation, and memory vs. placebo. | |
| JAK4D | Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 transgenic mice | Increased lifespan and neuroprotection | Extended median survival to 132 days vs. 126 days in vehicle-treated group. | |
| Montirelin (YM-14673) | Reserpine-induced hypothermia | Mice | Potency vs. TRH | About 8-20 times more potent than TRH. | |
| Spontaneous motor activity | Rats | Potency vs. TRH | About 20-30 times more potent than TRH. | ||
| MK-771 | Pentobarbital-induced narcosis | Mice | Analeptic activity | Offset narcosis. |
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
TRH and its analogs primarily exert their effects through G protein-coupled TRH receptors (TRH-R1 and TRH-R2 in some species, with humans having primarily TRH-R1). The canonical signaling pathway involves the activation of Gq/11 proteins, leading to a cascade of intracellular events.
Caption: Canonical TRH receptor signaling pathway.
Experimental Workflow: In Vitro Neuroprotection Assay
A common method to assess the neuroprotective effects of TRH analogs is to use cultured neuronal cells exposed to a neurotoxin.
Caption: Workflow for in vitro neuroprotection assays.
Experimental Protocols
Radioligand Binding Assay for TRH Receptors
Objective: To determine the binding affinity of TRH analogs to TRH receptors.
Materials:
-
Rat brain tissue or cells expressing TRH receptors.
-
[³H]Me-TRH (radioligand).
-
TRH analog being tested.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the brain tissue or cells.
-
Incubate the membrane preparation with a fixed concentration of [³H]Me-TRH and varying concentrations of the unlabeled TRH analog in the binding buffer.
-
Incubations are typically carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled TRH.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a K_i_ value using the Cheng-Prusoff equation.
In Vivo Assessment of Analeptic Activity
Objective: To evaluate the ability of TRH analogs to reverse drug-induced sedation.
Materials:
-
Mice or rats.
-
TRH analog being tested.
-
A central nervous system depressant (e.g., pentobarbital).
-
Vehicle control (e.g., saline).
Procedure:
-
Administer the TRH analog or vehicle to the animals via a specified route (e.g., intravenous, intraperitoneal).
-
After a predetermined time, administer the CNS depressant to induce sleep.
-
Measure the duration of sleep, defined as the time from the loss to the regaining of the righting reflex.
-
A significant reduction in sleeping time in the TRH analog-treated group compared to the vehicle group indicates analeptic activity.
-
Dose-response studies can be conducted to determine the ED₅₀ value.
Assessment of Neuroprotection in an In Vivo Model of Parkinson's Disease (MPTP Model)
Objective: To determine the neuroprotective effects of a TRH analog in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
TRH analog being tested.
-
Saline.
-
Equipment for behavioral testing (e.g., rotarod).
-
Histological and immunohistochemical reagents.
Procedure:
-
Administer the TRH analog or vehicle to mice for a specified period.
-
Induce dopaminergic neurodegeneration by administering MPTP.
-
Assess motor function using tests like the rotarod test at various time points post-MPTP administration.
-
At the end of the study, sacrifice the animals and perfuse their brains.
-
Process the brains for histological analysis.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra.
-
A significant preservation of TH-positive neurons and improved motor performance in the TRH analog-treated group compared to the vehicle-treated MPTP group indicates neuroprotection.
Conclusion
The development of TRH analogs has led to compounds with significantly improved pharmacokinetic profiles and enhanced CNS activity compared to the parent peptide. Analogs like Taltirelin have demonstrated clinical efficacy in treating neurodegenerative conditions such as spinocerebellar degeneration. Others, such as JAK4D, show promise in preclinical models of ALS. The data presented in this guide highlight the diverse potential of TRH analogs in neuroscience. The choice of a particular analog for further investigation will depend on the specific therapeutic indication, desired pharmacological profile, and route of administration. The provided experimental protocols offer a foundation for the preclinical evaluation of novel TRH analogs.
References
A Head-to-Head Comparison of PGlu-3-methyl-His-Pro-NH2 and Taltirelin: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two thyrotropin-releasing hormone (TRH) analogs: PGlu-3-methyl-His-Pro-NH2 and Taltirelin. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their pharmacological profiles and therapeutic potential.
Overview and Mechanism of Action
Both PGlu-3-methyl-His-Pro-NH2 and Taltirelin are synthetic analogs of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH). They exert their effects by binding to and activating TRH receptors, which are widely distributed throughout the central nervous system (CNS). Activation of these G protein-coupled receptors initiates a signaling cascade, primarily through the phospholipase C (PLC) pathway, leading to the modulation of various neurotransmitter systems, including acetylcholine, dopamine, serotonin, and norepinephrine.[1] This neuromodulatory activity is believed to underlie their potential therapeutic effects in neurological disorders.
PGlu-3-methyl-His-Pro-NH2 , also known as MeTRH, is a modified TRH peptide.[2] It is recognized for its high affinity for TRH receptors in the CNS and its enhanced potency in eliciting behavioral and hormonal responses compared to native TRH.[2][3]
Taltirelin , marketed as Ceredist in Japan, is an orally active TRH analog approved for the treatment of spinocerebellar degeneration.[4] It is characterized by its greater stability and longer duration of action compared to endogenous TRH. While it exhibits a lower binding affinity for the TRH receptor than TRH, it acts as a "superagonist," meaning it can induce a greater maximal signaling response at full receptor occupancy.
Quantitative Data Summary
The following tables summarize the available quantitative data for PGlu-3-methyl-His-Pro-NH2 and Taltirelin, focusing on receptor binding affinity, pharmacokinetic properties, and efficacy in preclinical and clinical models.
Table 1: TRH Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Parameter | Value | Citation |
| PGlu-3-methyl-His-Pro-NH2 | Rainbow Trout Hypothalamus | [3H]MeTRH | Kd | 6.91 ± 4.32 nM | |
| Mammalian CNS | - | - | Very high affinity (qualitative) | ||
| Taltirelin | Rat Brain | [3H]-Me-TRH | Ki | 311 nM | |
| Human TRH-R (HEK 293 cells) | [3H]MeTRH | IC50 | 910 nM | ||
| TRH (for reference) | Human TRH-R (HEK 293 cells) | [3H]MeTRH | IC50 | 36 nM |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Administration | Parameter | Value | Citation |
| PGlu-3-methyl-His-Pro-NH2 | Data not available | - | - | - | |
| Taltirelin | Rat | Intravenous | t1/2 | 23.0 min |
Table 3: Preclinical Efficacy - Cerebrovascular Effects
| Compound | Species | Administration | Dose | Effect | Citation |
| PGlu-3-methyl-His-Pro-NH2 | Rat | Intravenous | 300 µg/kg | 80% increase in cerebral blood flow | |
| Rat | Intravenous | 625 ng/kg | Increase in cerebral blood flow | ||
| Taltirelin | Data not available | - | - | - |
Table 4: Preclinical Efficacy - Dopamine Release
| Compound | Species/Model | Method | Effect | Citation |
| PGlu-3-methyl-His-Pro-NH2 | Data not available | - | - | |
| Taltirelin | Rat (hemi-Parkinsonian model) | In vivo Microdialysis | Gentle and persistent increase in extracellular dopamine in the cortex and striatum |
Table 5: Clinical Efficacy - Spinocerebellar Ataxia
| Compound | Study | Primary Endpoint | Result | p-value | Citation |
| Taltirelin | Phase IV, randomized, double-blind, placebo-controlled | Change in K-SARA score at 24 weeks | -0.51 ± 2.79 (Taltirelin) vs. 0.36 ± 2.62 (Placebo) | 0.0321 | |
| Hereditary Ataxia Subgroup | Change in K-SARA score at 24 weeks | -1.28 ± 2.91 (Taltirelin) vs. 0.03 ± 2.41 (Placebo) | 0.0099 |
*K-SARA: Korean version of the Scale for the Assessment and Rating of Ataxia. A negative change indicates improvement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for TRH receptor activation and a typical experimental workflow for assessing motor function in preclinical models.
Experimental Protocols
TRH Receptor Binding Assay (Competitive Binding)
This protocol outlines a general procedure for determining the binding affinity of a test compound to TRH receptors.
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cortex or hypothalamus) or cultured cells expressing TRH receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, add a fixed concentration of a radiolabeled TRH analog (e.g., [3H]MeTRH).
-
Add varying concentrations of the unlabeled test compound (PGlu-3-methyl-His-Pro-NH2 or Taltirelin) or unlabeled TRH for the standard curve.
-
For determining non-specific binding, add a high concentration of unlabeled TRH.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Quickly wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rotarod Test for Motor Coordination in Mice
This protocol describes the use of an accelerating rotarod to assess motor coordination and balance.
-
Apparatus:
-
An automated rotarod apparatus with a textured rotating rod, individual lanes for multiple animals, and sensors to automatically record the latency to fall.
-
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Some protocols may include a training session where mice are placed on the rotarod at a low, constant speed for a short period to familiarize them with the apparatus.
-
-
Testing Procedure:
-
Place a mouse on the rotating rod in one of the lanes.
-
Start the rotation, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency for the mouse to fall off the rod. The trial ends for an individual mouse when it falls onto the platform below, or after a predetermined cut-off time (e.g., 300 seconds).
-
A passive rotation, where the mouse clings to the rod without actively walking for a full rotation, is also considered a fall.
-
Conduct multiple trials (typically 3-5) for each mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
The primary measure is the latency to fall in each trial.
-
Analyze the data to compare the performance between different treatment groups. An increase in the latency to fall indicates improved motor coordination.
-
In Vivo Microdialysis for Dopamine Release in Rat Striatum
This protocol details the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Allow a stabilization period for the probe and the tissue.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect several baseline samples to establish the basal dopamine concentration.
-
-
Drug Administration and Post-Treatment Sampling:
-
Administer the test compound (e.g., Taltirelin) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a specified period to monitor changes in dopamine levels in response to the drug.
-
-
Dopamine Analysis:
-
Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the dopamine concentrations in the post-treatment samples as a percentage of the average baseline concentration.
-
Compare the time course and magnitude of dopamine release between different treatment groups.
-
Conclusion
This comparative guide highlights the current state of knowledge regarding PGlu-3-methyl-His-Pro-NH2 and Taltirelin. Taltirelin is a well-characterized TRH analog with established clinical efficacy in spinocerebellar ataxia, supported by a growing body of preclinical data elucidating its mechanism of action. PGlu-3-methyl-His-Pro-NH2 shows promise as a potent, CNS-active TRH analog, particularly with its demonstrated effects on cerebral blood flow.
However, a direct and comprehensive comparison is hampered by the limited availability of quantitative data for PGlu-3-methyl-His-Pro-NH2 in key areas such as pharmacokinetics and motor function. Further head-to-head studies employing standardized experimental protocols are necessary to definitively establish the relative pharmacological profiles and therapeutic potential of these two compounds. The experimental methodologies detailed in this guide provide a framework for such future investigations.
References
A Comparative Guide to the Cognitive Effects of PGlu-3-methyl-His-Pro-NH2 and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thyrotropin-releasing hormone (TRH) analog PGlu-3-methyl-His-Pro-NH2 (MeTRH) with other cognitive-enhancing compounds. Due to the limited direct experimental data on the specific cognitive effects of MeTRH, this guide leverages data from closely related TRH analogs, Taltirelin and Posatirelin, as well as the classic nootropic, Piracetam, to provide a comparative framework. The information presented herein is intended to support research and development efforts in the field of cognitive enhancement.
Introduction to PGlu-3-methyl-His-Pro-NH2 (MeTRH)
PGlu-3-methyl-His-Pro-NH2, or MeTRH, is a synthetic analog of the endogenous neuropeptide thyrotropin-releasing hormone (TRH). Like other TRH analogs, MeTRH exhibits a high affinity for TRH receptors in the central nervous system. Preclinical studies have highlighted its potent effects on the endocrine system and its ability to significantly increase cerebral blood flow, even at low doses. While direct studies on its cognitive-enhancing properties are not extensively available in the public domain, its structural and functional similarity to other neuroactive TRH analogs suggests a potential role in modulating cognitive processes. This guide will, therefore, draw comparisons with Taltirelin and Posatirelin, two well-researched TRH analogs with demonstrated cognitive and neuroprotective effects, and Piracetam, a benchmark nootropic agent.
Comparative Efficacy and Mechanistic Profile
The following tables summarize the available quantitative data on the cognitive effects and mechanistic properties of the selected compounds.
Table 1: Comparison of Cognitive Enhancement Effects in Preclinical and Clinical Studies
| Compound | Animal Model/Study Population | Cognitive Domain | Key Findings |
| Taltirelin | Scopolamine-induced amnesia (Rodents) | Learning and Memory | Significantly ameliorated memory impairment. |
| Spinocerebellar degeneration patients | Attention, Memory | Improvement in some cognitive functions. | |
| Posatirelin | Patients with vascular dementia | Global Cognition, Memory | Statistically significant improvement in GBS scale and Randt Memory Test scores compared to placebo.[1][2] |
| Patients with late-onset Alzheimer's disease | Global Cognition, Memory, Activities of Daily Living | Showed significant improvements in GBS subscales compared to citicoline and ascorbic acid.[3] | |
| Piracetam | Scopolamine-induced amnesia (Mice) | Learning and Memory | Significantly decreased transfer latency in the elevated plus maze and escape latency in the Morris water maze.[4] |
| Healthy Volunteers | Verbal Learning | Improved verbal learning in some studies. |
Table 2: Mechanistic Profile of Cognitive Enhancers
| Compound | Primary Mechanism of Action | Effects on Neurotransmitter Systems | Other Notable Effects |
| TRH Analogs (general) | TRH receptor agonism | Increases acetylcholine, dopamine, and norepinephrine release in brain regions like the hippocampus and cortex. | Neuroprotective effects, increased cerebral blood flow. |
| Piracetam | Modulation of AMPA receptors; enhances membrane fluidity | Potentiates cholinergic and glutamatergic neurotransmission. | Improves mitochondrial function; enhances cortical communication. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, distance swam, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) for Recognition Memory
The Novel Object Recognition task assesses an animal's ability to recognize a previously encountered object.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object. A higher index indicates better recognition memory.
Scopolamine-Induced Amnesia Model
This pharmacological model is used to induce a temporary cognitive deficit, mimicking aspects of cholinergic dysfunction seen in dementia.
-
Procedure: Scopolamine, a muscarinic acetylcholine receptor antagonist, is administered to the animals (e.g., intraperitoneally) before cognitive testing.
-
Application: This model is used to evaluate the potential of a test compound to reverse or attenuate the induced memory impairment in tasks like the Morris Water Maze or Passive Avoidance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of these cognitive enhancers.
Caption: A generalized workflow for the preclinical and clinical evaluation of cognitive-enhancing compounds.
Caption: The proposed cholinergic signaling pathway modulated by TRH analogs to enhance cognitive function.
Caption: The multifaceted mechanism of action of Piracetam leading to cognitive enhancement.
Conclusion
While direct evidence for the cognitive-enhancing effects of PGlu-3-methyl-His-Pro-NH2 is currently limited, the available data on related TRH analogs, Taltirelin and Posatirelin, suggest a promising potential for this class of compounds. Their ability to modulate key neurotransmitter systems involved in learning and memory, particularly the cholinergic system, provides a strong rationale for further investigation. Comparative analysis with established nootropics like Piracetam reveals distinct but potentially complementary mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the specific cognitive benefits and underlying mechanisms of MeTRH and other novel TRH analogs. Further preclinical studies employing a battery of cognitive tests, followed by well-designed clinical trials, are warranted to fully validate the therapeutic potential of MeTRH in the context of cognitive disorders.
References
- 1. Posatirelin for the treatment of degenerative and vascular dementia: results of explanatory and pragmatic efficacy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posatirelin in the treatment of vascular dementia: a double-blind multicentre study vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posatirelin for the treatment of late-onset Alzheimer's disease: a double-blind multicentre study vs citicoline and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
Cross-Study Analysis of PGlu-3-methyl-His-Pro-NH2 (Me-TRH) Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of PGlu-3-methyl-His-Pro-NH2, a stable analog of Thyrotropin-Releasing Hormone (TRH), referred to herein as Me-TRH. Drawing from multiple in vitro studies, this document summarizes quantitative data on its efficacy in mitigating neuronal damage, details the experimental protocols used to assess its neuroprotective properties, and visualizes the key signaling pathways implicated in its mechanism of action.
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective potential of Me-TRH has been evaluated across various in vitro models of neuronal injury. The following tables summarize the key quantitative findings from these studies, offering a comparative perspective on its efficacy against different neurotoxic insults.
Table 1: Neuroprotective Effect of Me-TRH against Glutamate-Induced Excitotoxicity in Fetal Rat Hippocampal Neurons
| Treatment Group | Me-TRH Concentration (µM) | Neuronal Viability/Protection (%) | Method of Assessment | Reference |
| Control | - | ~100% (baseline) | Trypan Blue Exclusion & LDH Assay | [1] |
| Glutamate (500 µM) | - | Maximal cell death | Trypan Blue Exclusion & LDH Assay | [1] |
| Glutamate (500 µM) + Me-TRH | 10 | Significant Protection | Trypan Blue Exclusion & LDH Assay | [1] |
| Glutamate (500 µM) + Me-TRH | 1 | Significant Protection | Trypan Blue Exclusion & LDH Assay | [1] |
| Glutamate (500 µM) + Me-TRH | 0.1 | Significant Protection | Trypan Blue Exclusion & LDH Assay | [1] |
| Me-TRH alone | 10 | No toxicity observed | Trypan Blue Exclusion & LDH Assay |
Note: The study demonstrated a concentration-dependent neuroprotective effect of Me-TRH.
Table 2: Comparative Neuroprotective Effects of TRH Analogs in Different In Vitro Injury Models
| TRH Analog | Injury Model | Cell Type | Concentration for Protection | Key Findings | Reference |
| L-pGlu-(2-propyl)-L-His-L-ProNH2 (NP-647) | Oxygen-Glucose Deprivation (OGD) | PC-12 cells | 1 µM and 10 µM | Showed protection against OGD-induced injury. | |
| L-pGlu-(2-propyl)-L-His-L-ProNH2 (NP-647) | Glutamate-induced injury | PC-12 cells | Concentration-dependent | Demonstrated protection against glutamate toxicity. | |
| L-pGlu-(2,5-Dibromo)-His-ProNH2 (NP-2376) | Glutamate-induced injury | Cortical Neurons | 0.1 µM, 1 µM, 10 µM (12 & 24h pre-treatment) | Significant increase in cell viability against glutamate toxicity. Attributed to a decrease in oxidative stress. | |
| pGlu-Glu-Pro-NH2 (EEP) | Glutamate-induced excitotoxicity | Primary Forebrain Neurons | Not specified | Found to be neuroprotective, potentially via a different mechanism than TRH. |
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis, providing a foundation for reproducibility and further investigation.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol outlines the induction of neuronal death via glutamate overstimulation, a common model for studying neurodegenerative conditions.
Cell Culture:
-
Primary hippocampal or cortical neurons are isolated from embryonic day 17-18 rat fetuses.
-
Cells are plated on poly-L-lysine coated plates at a density of 1 x 10^6 cells/well.
-
Neurons are cultured in Neurobasal medium supplemented with B27 and L-glutamine for 7-14 days in vitro (DIV) to allow for maturation and expression of glutamate receptors.
Induction of Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a salt-buffered solution.
-
Neurons are exposed to a toxic concentration of L-glutamate (e.g., 500 µM) for a specified duration (e.g., 16 hours).
-
For neuroprotection studies, the test compound (e.g., Me-TRH at various concentrations) is co-incubated with glutamate.
Assessment of Neurotoxicity:
-
Lactate Dehydrogenase (LDH) Assay: Cell death is quantified by measuring the activity of LDH released from damaged cells into the culture medium. The amount of formazan produced in a coupled enzymatic reaction is measured spectrophotometrically at 490 nm.
-
Trypan Blue Exclusion Assay: Cell viability is assessed by adding Trypan Blue dye to the cell suspension. Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. The percentage of viable cells is determined by counting under a microscope.
-
MTT Assay: Cell viability is determined by the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
Oxygen-Glucose Deprivation (OGD) Model
This in vitro model simulates the ischemic conditions of a stroke by depriving neuronal cells of oxygen and glucose.
Cell Culture:
-
PC-12 cells or primary neurons are cultured under standard conditions to the desired confluency.
Induction of OGD:
-
The standard culture medium is replaced with a glucose-free medium.
-
The cell cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-8 hours).
-
Following the OGD period, the glucose-free medium is replaced with a glucose-containing medium, and the cells are returned to normoxic conditions to simulate reperfusion.
Assessment of Cell Viability:
-
Cell viability and death are assessed at various time points after re-oxygenation using methods such as the Trypan Blue exclusion assay, MTT assay, or LDH assay as described above.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Me-TRH are mediated through its interaction with TRH receptors, initiating a cascade of intracellular signaling events that ultimately promote neuronal survival.
TRH Receptor Signaling Cascade
Activation of the TRH receptor, a G-protein coupled receptor (GPCR), by Me-TRH is believed to trigger multiple downstream pathways. One of the key proposed mechanisms involves the modulation of NMDA receptor-mediated excitotoxicity. TRH has been shown to potentiate NMDA receptor responses, an effect that, under certain conditions, may paradoxically contribute to neuroprotection by activating pro-survival signaling pathways. A critical player in this cascade is Protein Kinase C (PKC), which is activated downstream of the TRH receptor and is implicated in the neuroprotective effects against NMDA-mediated toxicity.
Caption: Proposed signaling pathway of Me-TRH neuroprotection.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of a compound like Me-TRH in an in vitro model of glutamate-induced excitotoxicity.
Caption: General workflow for in vitro neuroprotection studies.
References
A Comparative Guide to the Differential Effects of TRH Analogs on the Pituitary-Thyroid Axis
For Researchers, Scientists, and Drug Development Professionals
Thyrotropin-releasing hormone (TRH) is a critical hypothalamic peptide that orchestrates the activity of the pituitary-thyroid axis. Beyond its endocrine functions, TRH exhibits a range of effects within the central nervous system (CNS). However, its therapeutic potential is curtailed by a short biological half-life. This has spurred the development of synthetic TRH analogs with improved stability and, in some cases, enhanced specificity for either endocrine or CNS activities. This guide provides a comparative analysis of the effects of prominent TRH analogs on the pituitary-thyroid axis, supported by experimental data and detailed protocols.
Comparative Efficacy of TRH Analogs
The following tables summarize the quantitative data on the binding affinities and functional potencies of various TRH analogs in relation to their effects on the pituitary.
Table 1: Receptor Binding Affinity of TRH Analogs
| Compound | Receptor Type | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| TRH | TRH-R | Bovine Anterior Pituitary Membranes | 23 | - | [1] |
| TRH-R | Rat Pituitary Homogenate | 30 | - | ||
| TRH-R | GH3 Pituitary Cells | 16 | - | ||
| [3H]MeTRH | TRH-R | Rat, Guinea Pig, Rabbit Spinal Cord | 5.0 - 6.0 | - | |
| Taltirelin (TA-0910) | TRH-R | HEK-EM 293 Cells | - | 910 | [2] |
| Montirelin (CG-3703) | TRH-R | Not specified | - | 117-142 | |
| MK-771 | TRH-R | Not specified | - | 122-140 | |
| RX77368 | TRH-R | GH3 Pituitary Cells | 144 | - |
Table 2: Functional Potency of TRH Analogs on Pituitary Hormone Release
| Compound | Hormone Release | Cell Line/System | EC50 (nM) | Notes | Reference |
| TRH | TSH | In vivo (human) | - | Standard reference | |
| Prolactin | In vivo (human) | - | Standard reference | ||
| Phosphoinositide Hydrolysis | GH3 Pituitary Cells | 7.9 ± 1 | - | ||
| Taltirelin (TA-0910) | Ca2+ Release | HEK-EM 293 Cells | 36 | Superagonist activity | [2] |
| IP1 Production | HEK-EM 293 Cells | 150 | Higher efficacy than TRH | [3] | |
| RX77368 | Phosphoinositide Hydrolysis | GH3 Pituitary Cells | 96.3 ± 3 | Less potent than TRH in vitro | |
| TSH & Prolactin | In vivo (rat & human) | - | Dose-dependent release | [4] |
TRH Signaling Pathway
The binding of TRH or its analogs to the TRH receptor (TRH-R1) on pituitary thyrotrophs initiates a well-defined signaling cascade. This process is crucial for the synthesis and secretion of thyroid-stimulating hormone (TSH).
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of TRH analogs. Below are representative protocols for key assays.
Thyroid-Stimulating Hormone (TSH) Radioimmunoassay (RIA) in Cultured Pituitary Cells
Objective: To quantify the amount of TSH released from cultured pituitary cells in response to TRH or its analogs.
Materials:
-
Primary pituitary cell culture or a suitable pituitary cell line (e.g., TtT-97)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
TRH and TRH analogs
-
Phosphate-buffered saline (PBS)
-
TSH RIA kit (containing 125I-labeled TSH, TSH antibody, and standards)
-
Gamma counter
Procedure:
-
Cell Culture: Plate pituitary cells in 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with serum-free medium. Pre-incubate the cells in serum-free medium for 1-2 hours to establish a baseline.
-
Stimulation: Remove the pre-incubation medium and add fresh serum-free medium containing various concentrations of TRH or the TRH analog. Include a negative control (medium alone). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (culture medium) from each well. Centrifuge to remove any cellular debris.
-
Radioimmunoassay: a. Set up assay tubes in duplicate for standards, controls, and unknown samples. b. Pipette the required volume of TSH standards and collected supernatants into the respective tubes. c. Add the 125I-labeled TSH to all tubes. d. Add the TSH antibody to all tubes except the "total counts" tubes. e. Vortex all tubes and incubate at room temperature or 4°C for the time specified in the kit protocol (typically 18-24 hours). f. Add the precipitating reagent (second antibody) to all tubes except the "total counts" tubes and incubate as specified to separate bound from free radioligand. g. Centrifuge the tubes, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the TSH standards. Use this curve to determine the concentration of TSH in the unknown samples.
TRH Receptor Binding Assay using Pituitary Membrane Preparations
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of TRH analogs to their receptors in pituitary tissue.
Materials:
-
Anterior pituitary tissue
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled TRH analog (e.g., [3H]MeTRH)
-
Unlabeled TRH and TRH analogs
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen anterior pituitary tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet with fresh buffer and resuspend it in binding buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and displacement by unlabeled analogs. b. For total binding, add a fixed concentration of radiolabeled TRH analog and the membrane preparation to the binding buffer. c. For non-specific binding, add a large excess of unlabeled TRH in addition to the radiolabeled analog and membranes. d. For competition binding, add a fixed concentration of radiolabeled analog, membranes, and varying concentrations of the unlabeled TRH analog being tested. e. Incubate the tubes at a specified temperature (e.g., 0-4°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. b. Wash the filters quickly with ice-cold binding buffer to remove unbound radioactivity. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For saturation binding experiments, plot specific binding against the concentration of the radiolabeled ligand to determine Kd and Bmax. c. For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.
This guide provides a foundational comparison of TRH analogs and the methodologies used to assess their activity. For in-depth analysis and application to specific research or drug development programs, consulting the primary literature is highly recommended.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Prolactin synthesis in primary cultures of pituitary cells: regulation by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Thyrotropin-Releasing Hormone to Plasma Membranes of Bovine Anterior Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Half-Life of TRH and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis. However, its therapeutic potential is significantly limited by its short biological half-life. This has spurred the development of synthetic TRH analogs with improved stability and prolonged physiological effects. This guide provides a comparative overview of the half-life of native TRH and its key synthetic analogs, supported by experimental data and detailed methodologies.
Comparative Half-Life Data
The following table summarizes the reported half-life values for TRH and several of its synthetic analogs. It is important to note that experimental conditions, such as the biological matrix (e.g., plasma, serum) and the analytical method used, can influence the determined half-life.
| Compound | Structure/Modification | Half-Life | Biological Matrix | Comments |
| TRH (Protirelin) | pGlu-His-Pro-NH₂ | ~5-7 minutes | Human Plasma/Blood | Rapidly degraded by pyroglutamyl aminopeptidase and prolyl endopeptidase.[1] Half-life can be influenced by thyroid and renal status. |
| Taltirelin | N-[(4S)-1-methyl-2,6-dioxohexahydropyrimidin-4-yl]carbonyl}-L-histidyl-L-prolinamide | Significantly longer than TRH | Not explicitly quantified in minutes/hours in the provided results, but described as having a "much longer half-life and duration of effects".[2] | Orally active TRH analog.[2] The modification at the N-terminus provides resistance to enzymatic degradation.[1] |
| Montirelin | (3R,6R)-6-Methyl-5-oxothiomorpholine-3-carbonyl-L-histidyl-L-prolinamide | High stability in blood | Blood | Designed for enhanced CNS stimulation with greater potency and duration than TRH.[3] More resistant to metabolic degradation. |
| Posatirelin | Not explicitly defined in search results | Data not available | Data not available | Further research is needed to quantify the half-life. |
Experimental Protocols for Half-Life Determination
The determination of a peptide's half-life in a biological matrix is a critical step in its preclinical development. The following provides a generalized protocol for an in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS), a commonly employed method.
In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the rate of degradation of a test peptide (TRH or its analog) in plasma and calculate its half-life.
2. Materials:
- Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO).
- Pooled human plasma (or plasma from other species of interest), anticoagulated (e.g., with EDTA or heparin).
- Quenching solution (e.g., acetonitrile with 1% formic acid or trichloroacetic acid).
- Internal standard (a stable, non-endogenous peptide for normalization).
- HPLC-grade solvents (water, acetonitrile, formic acid).
- Temperature-controlled incubator or water bath.
- Centrifuge.
- LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system).
3. Procedure:
- Peptide Incubation:
- Pre-warm the plasma to 37°C.
- Spike the test peptide into the plasma at a final concentration of, for example, 1 µM.
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
- Sample Quenching and Protein Precipitation:
- Immediately add the aliquot to a tube containing the cold quenching solution (e.g., a 1:3 ratio of plasma to quenching solution). This stops the enzymatic degradation and precipitates plasma proteins.
- Add the internal standard to each sample.
- Vortex the samples vigorously.
- Centrifugation:
- Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.
- Sample Analysis:
- Carefully collect the supernatant, which contains the remaining peptide.
- Analyze the supernatant by LC-MS. The LC method will separate the peptide from other components, and the MS will quantify the amount of the parent peptide remaining at each time point based on its specific mass-to-charge ratio (m/z).
- Data Analysis:
- The peak area of the test peptide is normalized to the peak area of the internal standard for each time point.
- The percentage of the peptide remaining at each time point is calculated relative to the amount at time zero.
- The natural logarithm of the percentage of remaining peptide is plotted against time.
- The slope of the linear regression of this plot gives the degradation rate constant (k).
- The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = 0.693 / k .
Signaling Pathways and Experimental Workflows
TRH Signaling Pathway
TRH initiates its physiological effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR) located on the surface of pituitary thyrotrophs and other neurons. The activation of TRH-R triggers a cascade of intracellular events, primarily through the Gq/11 protein pathway.
Caption: Simplified TRH signaling cascade via the Gq/11 pathway.
Experimental Workflow for Peptide Half-Life Determination
The following diagram illustrates a typical workflow for determining the in vitro half-life of a peptide in a biological matrix like plasma.
Caption: Workflow for in vitro peptide half-life determination.
References
Validating the Analeptic Potential of PGlu-3-methyl-His-Pro-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analeptic effects of the thyrotropin-releasing hormone (TRH) analog, PGlu-3-methyl-His-Pro-NH2, against other TRH analogs and classical analeptics. The information presented is collated from preclinical studies and is intended to support further research and development in the field of central nervous system stimulants.
Comparative Analeptic Activity
The analeptic potential of PGlu-3-methyl-His-Pro-NH2 and comparator compounds is primarily evaluated using the pentobarbital-induced sleeping time model in rodents. This assay measures the ability of a compound to reduce the duration of sleep induced by a standardized dose of pentobarbital, a barbiturate hypnotic. A shorter sleeping time indicates a stronger analeptic effect.
Table 1: Comparison of Analeptic Effects on Pentobarbital-Induced Sleeping Time in Mice
| Compound | Class | Dosage | Administration Route | Pentobarbital Dose | Reduction in Sleeping Time (%) | Reference |
| PGlu-3-methyl-His-Pro-NH2 (Inferred) | TRH Analog | - | - | - | Potentially >50% | Inferred from[1] |
| Thyrotropin-Releasing Hormone (TRH) | Endogenous Peptide | 10 µmol/kg | Intravenous (i.v.) | 60 mg/kg | ~50% | [2] |
| pGlu-His(1-benzyl)-Pro-NH2 | TRH Analog | - | - | - | 70% | [1] |
| RX 77368 (pGlu-His-DMP-NH2) | TRH Analog | - | - | - | More potent than TRH | [3] |
| Caffeine | Methylxanthine | - | - | - | Shortens sleeping time | [4] |
| Doxapram | Respiratory Stimulant | 25-100 mg/kg | Intraperitoneal (i.p.) | - | Biphasic effect (initial prolongation, later shortening) |
Note: The analeptic effect of Doxapram is complex and dose-dependent, initially potentiating pentobarbital hypnosis before shortening it.
Experimental Protocols
Pentobarbital-Induced Sleeping Time Assay
This protocol outlines the standard procedure for assessing the analeptic properties of a test compound.
Objective: To determine the ability of a test compound to reduce the duration of sleep induced by pentobarbital in mice.
Animals: Male Swiss albino mice (or other appropriate strain), weighing 20-25g.
Materials:
-
Test compound (e.g., PGlu-3-methyl-His-Pro-NH2)
-
Vehicle control (e.g., saline)
-
Pentobarbital sodium
-
Animal balance
-
Syringes and needles for administration
-
Observation cages
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are randomly divided into control and test groups (n=8-10 per group).
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal).
-
Pentobarbital Administration: After a specific pretreatment time (e.g., 15-30 minutes), all animals are administered a hypnotic dose of pentobarbital sodium (e.g., 50 mg/kg, i.p.).
-
Observation: Immediately after pentobarbital injection, each mouse is placed in an individual observation cage. The time of loss of the righting reflex (the inability of the mouse to right itself when placed on its back) is recorded as the onset of sleep.
-
Measurement of Sleeping Time: The duration of sleep is measured as the time from the loss of the righting reflex to its recovery (the mouse can right itself three times within 30 seconds when placed on its back).
-
Data Analysis: The mean sleeping time for each group is calculated. The percentage reduction in sleeping time for the test groups compared to the control group is determined. Statistical significance is assessed using appropriate methods (e.g., t-test or ANOVA).
Caption: Workflow for the pentobarbital-induced sleeping time assay.
Signaling Pathways of TRH-Mediated Analeptic Effects
The analeptic effects of TRH and its analogs are initiated by their binding to TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological evaluation of RX 77368--a stabilised analogue of thyrotropin-releasing hormone (TRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of caffeine on barbiturate sleeping time and brain level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cerebrovascular Effects of TRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cerebrovascular effects of Thyrotropin-Releasing Hormone (TRH) and its synthetic analogs. The information presented herein is curated from experimental data to facilitate an objective evaluation of these compounds for research and therapeutic development.
Quantitative Data on Cerebrovascular Effects
The following table summarizes the quantitative effects of TRH and its analogs on cerebral blood flow (CBF).
| Compound | Dosage | Species | Method | Change in Cerebral Blood Flow | Reference |
| TRH | 300 µg/kg (i.v.) | Rat | Laser-Doppler Flowmetry | ▲ 62% increase | [1] |
| pGlu-3-methyl-His-Pro amide (M-TRH) | 300 µg/kg (i.v.) | Rat | Laser-Doppler Flowmetry | ▲ 80% increase | [1] |
| pGlu-Glu-Pro amide | 300 µg/kg (i.v.) | Rat | Laser-Doppler Flowmetry | No effect | [1] |
| Taltirelin | Not specified | - | - | Reported to increase CBF and metabolism | - |
| Montirelin | Not specified | - | - | No specific data on CBF available | - |
Note: Quantitative data for the effects of Taltirelin and Montirelin on cerebral blood flow and pial artery diameter were not available in the reviewed literature. Taltirelin is, however, noted for its neuroprotective effects in cerebral ischemia, which may be linked to its influence on cerebral circulation.[2]
Blood-Brain Barrier Permeability
The ability of TRH analogs to cross the blood-brain barrier (BBB) is a critical factor for their therapeutic potential in central nervous system disorders.
| Compound | Apparent Permeability Coefficient (Papp) | Transport Mechanism | Reference |
| Taltirelin | Close to 1 (similar to other TRH analogs) | Paracellular Passive Diffusion | [1] |
| Montirelin | Close to 1 | Paracellular Passive Diffusion | |
| TRH | Close to 1 | Paracellular Passive Diffusion | |
| Azetirelin | Close to 1 | Paracellular Passive Diffusion |
Experimental Protocols
Measurement of Cerebral Blood Flow using Laser-Doppler Flowmetry
This protocol outlines the methodology for measuring relative changes in cerebral blood flow in rats, as described in studies evaluating TRH and its analogs.
Objective: To continuously monitor relative changes in cortical cerebral blood flow in response to the administration of TRH or its analogs.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Laser-Doppler flowmeter and probe
-
Anesthesia (e.g., urethane)
-
Stereotaxic frame
-
Surgical instruments for craniotomy
-
Dental cement
-
Data acquisition system
Procedure:
-
Anesthesia and Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave the scalp and make a midline incision to expose the skull.
-
Craniotomy: Perform a craniotomy over the parietal cortex to expose the dura mater, taking care not to damage the underlying brain tissue.
-
Probe Placement: Securely mount the laser-Doppler probe perpendicular to the cortical surface. The probe tip should be positioned approximately 1 mm above the dura.
-
Stabilization: Allow for a stabilization period to obtain a baseline CBF recording.
-
Compound Administration: Administer TRH or its analogs intravenously (i.v.) at the desired dosage.
-
Data Recording: Continuously record the CBF signal before, during, and after compound administration.
-
Data Analysis: Express the changes in CBF as a percentage of the baseline reading.
Signaling Pathways
TRH-Mediated Cerebrovascular Vasodilation
The vasodilatory effect of TRH on cerebral blood vessels is primarily mediated through the activation of TRH receptors on vascular smooth muscle cells, leading to a cascade of intracellular events.
Caption: TRH-mediated signaling pathway leading to cerebrovascular vasodilation.
Taltirelin-Mediated Neuroprotection in Cerebral Ischemia
Taltirelin's neuroprotective effects are attributed to its ability to activate multiple downstream signaling pathways that promote cell survival and reduce neuronal damage following an ischemic event.
Caption: Signaling pathways involved in Taltirelin's neuroprotective effects.
Summary and Conclusion
The available data indicates that TRH and its analog, pGlu-3-methyl-His-Pro amide (M-TRH), are potent cerebral vasodilators, with M-TRH exhibiting a greater effect than the parent compound. In contrast, pGlu-Glu-Pro amide is inactive in this regard. Taltirelin, a more stable and CNS-active analog, has demonstrated neuroprotective properties in preclinical models of cerebral ischemia, which are likely linked to its cerebrovascular and neuromodulatory actions. However, a direct quantitative comparison of the cerebrovascular effects of taltirelin and montirelin with TRH and M-TRH is hampered by the lack of specific data in the current literature.
The primary mechanism of TRH-induced vasodilation involves the Gq/11-PLC signaling cascade. Taltirelin's neuroprotective effects are more complex, involving the activation of pro-survival pathways like MAPK/ERK and modulation of neurotransmitter systems.
Further research is warranted to quantify the cerebrovascular effects of promising analogs like taltirelin and to fully elucidate the signaling pathways responsible for their beneficial actions in the central nervous system. This will be crucial for the development of novel therapeutic strategies for stroke and other neurodegenerative disorders.
References
Safety Operating Guide
Navigating the Disposal of pGlu-3-methyl-His-Pro-NH2 (TFA): A Comprehensive Safety Guide
For Immediate Reference: Proper disposal of pGlu-3-methyl-His-Pro-NH2 (TFA) requires treating it as hazardous chemical waste. It should be collected in a designated, compatible container and disposed of through an approved waste disposal plant. Avoid release into the environment due to its high toxicity to aquatic life.
Researchers and laboratory personnel handling pGlu-3-methyl-His-Pro-NH2 (TFA), a modified thyrotropin-releasing hormone (TRH) peptide, must adhere to stringent disposal protocols due to its inherent hazards. The trifluoroacetic acid (TFA) salt form imparts characteristics that necessitate careful management to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Profile and Safety Precautions
According to its Safety Data Sheet (SDS), pGlu-3-methyl-His-Pro-NH2 (TFA) is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Given these classifications, the following personal protective equipment (PPE) and handling precautions are mandatory:
| Safety Measure | Requirement |
| Personal Protective Equipment | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Avoid inhalation of dust or aerosols.[1] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1] |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Protection | Avoid release to the environment and collect any spillage. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of pGlu-3-methyl-His-Pro-NH2 (TFA) is to manage it as hazardous waste through a licensed disposal facility. Do not pour this chemical down the drain.
Experimental Workflow for Disposal:
References
Essential Safety and Operational Guidance for Handling PGlu-3-methyl-His-Pro-NH2 (TFA)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as PGlu-3-methyl-His-Pro-NH2 (TFA salt) is of utmost importance. This document provides critical safety protocols and detailed operational and disposal plans to ensure a secure laboratory environment and maintain research integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling PGlu-3-methyl-His-Pro-NH2 (TFA). The following personal protective equipment is required.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1] |
| Face Shield | Recommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. For handling concentrated solutions, consider double-gloving. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be determined by a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach, from receipt to use, is essential for the safe handling of PGlu-3-methyl-His-Pro-NH2 (TFA).
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
The lyophilized peptide should be stored at -20°C for long-term stability.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
All work with the lyophilized powder should be conducted in a chemical fume hood to control potential inhalation of aerosols.
-
Use anti-static weighing techniques to minimize the dispersion of the powder.
-
To reconstitute, add the appropriate sterile solvent (e.g., sterile bacteriostatic water) to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
For long-term storage of the reconstituted peptide, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. Reconstituted peptides should be stored at 2°C–8°C for short-term use or frozen for long-term storage.
3. Experimental Use:
-
Always wear the appropriate PPE when handling solutions containing the peptide.
-
Clearly label all containers with the chemical name, concentration, and any relevant hazard information.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of PGlu-3-methyl-His-Pro-NH2 (TFA) and associated materials is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Unused Peptide: Any unused or expired lyophilized peptide and concentrated stock solutions are to be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste. Do not dispose of peptide solutions down the drain.
2. Disposal Procedures:
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Ensure that all waste containers are securely sealed before being removed from the laboratory.
-
Decontaminate all non-disposable equipment that has come into contact with the peptide before reuse or disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove any contaminated clothing and seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water, and be sure to remove any contact lenses. An eye-wash station should be readily accessible. Seek prompt medical attention.
-
Inhalation: If inhalation occurs, move to an area with fresh air.
-
Ingestion: If the substance is swallowed, call a poison control center or a doctor for treatment advice. Rinse the mouth with water.
Workflow for Safe Handling
Caption: Workflow for the safe handling of PGlu-3-methyl-His-Pro-NH2 (TFA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
